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  • Product: 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid
  • CAS: 1946816-83-6

Core Science & Biosynthesis

Foundational

3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid derivatives and analogs

An in-depth technical whitepaper on the structural optimization, synthesis, and pharmacological application of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid and its derivatives. Executive Summary: The Pyrazole-5-Car...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the structural optimization, synthesis, and pharmacological application of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid and its derivatives.

Executive Summary: The Pyrazole-5-Carboxylic Acid Scaffold

In modern medicinal chemistry, identifying a versatile, metabolically stable, and highly tunable core scaffold is critical for accelerating hit-to-lead optimization. The 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid structure represents a highly functionalized bifunctional building block.

This specific substitution pattern is engineered for optimal target engagement:

  • N1-Propyl Group: Fine-tunes the lipophilicity (LogP) of the molecule, enhancing membrane permeability without driving the molecule into highly lipophilic, promiscuous chemical space.

  • C3-Carbamoyl Group: Acts as a rigid, dual hydrogen-bond donor/acceptor, essential for anchoring the molecule into the hinge regions of kinases or the conserved glutamine pockets of phosphodiesterases (PDEs).

  • C5-Carboxylic Acid: Provides a highly reactive vector for Late-Stage Functionalization (LSF), allowing for the rapid generation of amide-linked libraries to probe deep hydrophobic pockets in target proteins.

Derivatives of the 1-alkyl-1H-pyrazole-5-carboxylic acid class have demonstrated profound clinical utility, ranging from PDE5 inhibitors (e.g., the core of Sildenafil) to potent antitumor agents capable of inducing G0/G1 cell cycle arrest ([1]).

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of the unconjugated scaffold is essential for predicting the behavior of downstream derivatives. The electron-withdrawing nature of both the C3-carbamoyl and C5-carboxylic acid groups renders the pyrazole ring electron-deficient. This electronic profile significantly increases the metabolic stability of the core by resisting cytochrome P450 (CYP)-mediated aromatic oxidation, a common failure point in drug development.

Crystallographic studies of related pyrazole intermediates confirm that the N1-alkyl substitution forces the C5-carboxylate into a specific conformational geometry, minimizing steric clash while maximizing solvent exposure for coupling reactions ([2]).

Table 1: Quantitative Physicochemical Properties of the Core Scaffold

Property Value Pharmacological Implication
Molecular Weight 197.20 g/mol High Ligand Efficiency (LE); leaves ample molecular weight budget for bulky C5 additions.
LogP (Estimated) 0.85 - 1.15 Optimal aqueous solubility; the N1-propyl prevents excessive lipophilicity (minimizing off-target toxicity).
Topological Polar Surface Area (TPSA) 88.0 Ų Excellent membrane permeability; perfectly suited for crossing cell membranes to reach intracellular targets.
H-Bond Donors 3 (-NH₂, -OH) Facilitates strong anchoring in target binding pockets via direct or water-mediated interactions.

| H-Bond Acceptors | 4 (C=O, N) | Enhances target specificity and orientation within complex protein active sites. |

Mechanistic Role in Target Engagement

The 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid scaffold is frequently utilized to mimic the purine ring of endogenous signaling molecules like ATP or cGMP.

When derivatized at the C5 position with bulky, lipophilic amines (e.g., substituted piperazines or aryl groups), these analogs act as potent competitive inhibitors of enzymes like PDE5. By blocking the hydrolysis of cGMP to 5'-GMP, these derivatives amplify intracellular cGMP signaling, leading to downstream Protein Kinase G (PKG) activation and subsequent smooth muscle relaxation.

SignalingPathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Binds Vasodilation Smooth Muscle Relaxation PKG->Vasodilation Degradation 5'-GMP (Inactive) PDE5->Degradation Hydrolyzes Drug Pyrazole-5-carboxylic Acid Derivatives Drug->PDE5 Inhibits

Caption: Mechanism of action for pyrazole derivatives inhibiting PDE5 in the NO/cGMP signaling pathway.

Synthetic Methodologies & Self-Validating Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and a distinct analytical checkpoint.

Protocol 1: Regioselective Synthesis of the Core Scaffold

The synthesis of the pyrazole core relies on the condensation of a 1,3-diketone intermediate with propylhydrazine. Standard commercial building blocks are utilized to establish the baseline scaffold ().

Step-by-Step Methodology:

  • Claisen Condensation: React diethyl oxalate (1.1 eq) with a methyl ketone derivative (1.0 eq) in the presence of sodium ethoxide (NaOEt) in anhydrous ethanol at 0°C.

    • Causality: Diethyl oxalate is highly electrophilic. The low temperature prevents polymerization and ensures the rapid, clean formation of the 1,3-diketone intermediate.

  • Hydrazine Cyclization: Add propylhydrazine hydrochloride (1.2 eq) and glacial acetic acid (catalytic) to the reaction mixture. Reflux at 80°C for 4 hours.

    • Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity. The N1-propyl group's steric bulk drives the regioselectivity, heavily favoring the 1,5-isomer over the 1,3-isomer to minimize steric clash with the adjacent ester group.

  • Hydrolysis & Amination: Saponify the resulting ester using 2M NaOH, followed by acidification to yield the C5-carboxylic acid. The C3 position is subsequently converted to a carboxamide via activation with SOCl₂ and quenching with aqueous ammonia.

    • Self-Validating Checkpoint: Monitor via LC-MS. The target mass [M+H]⁺ should be ~198.2 m/z. The absence of the 1,3-isomer can be confirmed via ¹H-NMR (the pyrazole C4-H proton will appear as a distinct singlet around 6.8 ppm).

SyntheticWorkflow A Diethyl Oxalate + Ketone Precursor B Claisen Condensation (NaOEt, EtOH) A->B C 1,3-Diketone Intermediate B->C D Hydrazine Cyclization (Propylhydrazine) C->D E Regioselective Pyrazole Core D->E F C3-Carboxamide Formation E->F G 3-carbamoyl-1-propyl-1H-pyrazole -5-carboxylic acid F->G

Caption: Synthetic workflow for the regioselective generation of the pyrazole-5-carboxylic acid scaffold.

Protocol 2: C5-Amide Derivatization (Late-Stage Functionalization)

To probe biological targets, the C5-carboxylic acid must be coupled with various amines.

Step-by-Step Methodology:

  • Activation: Dissolve 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is utilized over standard EDC/HOBt coupling reagents. The nitrogen atom in the pyridine ring of the resulting HOAt active ester provides an additional hydrogen-bonding site. This stabilizes the transition state, drastically accelerating the reaction and overcoming the steric hindrance imparted by the adjacent N1-propyl group.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir for 2 hours at room temperature.

  • Workup & Isolation: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Self-Validating Checkpoint: The saturated NaHCO₃ wash is critical; it removes unreacted starting acid and HOAt byproducts. Perform TLC (DCM:MeOH 9:1). A single UV-active spot confirms complete conversion. Final validation via LC-MS ensures the correct mass of the derivatized analog before advancing to in vitro biological assays.

References

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209-o4209. URL:[Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(18), 4471-4477. URL:[Link]

Sources

Exploratory

The Pyrazole-5-Carboxylic Acid Scaffold: A Privileged Pharmacophore in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the pyrazole-5-carboxylic acid nucleus has emerged from a simple synthetic intermediate to a highly privileged, multifunctional pharmacophore. As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole-5-carboxylic acid nucleus has emerged from a simple synthetic intermediate to a highly privileged, multifunctional pharmacophore. As a Senior Application Scientist, I approach this scaffold not merely as a structural building block, but as a dynamic entity capable of precise spatial geometry, tunable electronic distribution, and versatile metal-coordination. This technical guide dissects the mechanistic causality, quantitative structure-activity relationships (QSAR), and self-validating experimental workflows that underpin the therapeutic potential of pyrazole-5-carboxylic acid derivatives across oncology, cardiovascular disease, and epigenetic modulation.

Mechanistic Profiling & Target Engagement

The therapeutic versatility of the pyrazole-5-carboxylic acid core stems from its unique hydrogen bond donor/acceptor profile and its ability to act as a bidentate ligand in metalloenzymes.

Epigenetic Modulation: KDM5B Inhibition in Cardiac Fibrosis

Lysine-specific demethylase 5B (KDM5B) has been recently validated as a critical target in pathological myocardial remodeling. Standard KDM5 inhibitors rely on α -ketoglutarate ( α -KG) mimics to coordinate the active site metal ion. Pyrazole-5-carboxylic acid derivatives, such as the highly potent inhibitor TK-129 ( IC50​=0.044μM ), demonstrate exceptional efficacy by forming a bidentate coordination complex with the metal center (e.g., Ni2+ in specific structural models) via the pyrazole nitrogen and the C5-carbonyl group[1]. This coordination effectively halts the demethylation of H3K4, suppressing the activation of cardiac fibroblasts and preventing isoprenaline-induced myocardial fibrosis[1].

Tumor Microenvironment Regulation: Non-Classical hCA XII Inhibition

Human Carbonic Anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme overexpressed in hypoxic tumor microenvironments. Classical CA inhibitors (like sulfonamides) bind directly to the catalytic Zn2+ ion, often leading to off-target toxicity via cytosolic hCA II inhibition. Conversely, 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives act as non-classical inhibitors. Structural studies reveal that this chemotype does not bind directly to the metal ion or the zinc-bound water[2]. Instead, the C5-carboxylic functionality and the lipophilic indole ring produce an indirect interference with the zinc ion's coordination sphere, yielding highly selective hCA XII inhibition ( Ki​=0.21μM ) and significant cytotoxicity against cancer cell lines[2].

Vascular Tone Regulation: Endothelin (ET) Receptor Antagonism

Endothelin-1 is a potent vasoconstrictor implicated in pulmonary hypertension and heart failure. Through rigorous QSAR optimization, low-affinity pyrazol-5-ols were successfully transitioned into high-affinity pyrazole-5-carboxylic acids[3]. The C5-carboxylic acid group acts as a critical hydrogen-bond acceptor/donor network within the ETA​ and ETB​ receptor binding pockets. Specific derivatives have demonstrated in vivo efficacy comparable to or exceeding the clinical standard, bosentan, in preventing endothelin-1-induced sudden death[4].

Kinase Inhibition: LIMK1/2 Pathways

The C5-substituted amide derivatives of pyrazole-5-carboxylic acids (e.g., tetrahydropyrazolopyridinones) are highly selective allosteric type III inhibitors of LIMK1/2[5]. SAR data explicitly proves that the 5-regioisomer is indispensable; shifting the carboxamide to the 3-position results in a >100-fold drop in potency, underscoring the strict spatial requirements of the kinase's allosteric pocket[5].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate rapid comparison, the following table synthesizes the binding affinities and primary therapeutic indications of key pyrazole-5-carboxylic acid derivatives.

Target Enzyme/ReceptorRepresentative ChemotypeBinding Affinity / PotencyPrimary Therapeutic IndicationMechanism of Action
KDM5B TK-129 (Pyrazole derivative) IC50​=0.044μM Cardiovascular (Myocardial Fibrosis)Bidentate metal coordination ( α -KG mimic)[1]
hCA XII 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid Ki​=0.21μM Oncology (Solid Tumors)Non-classical indirect Zn2+ interference[2]
ETA​ / ETB​ Receptors Pyrazole-5-carboxylic acid core IC50​<1.0μg/mL Pulmonary HypertensionCompetitive receptor antagonism[3][4]
LIMK1 / LIMK2 Tetrahydropyrazolo[3,4-c]pyridine-5-carboxamideLow nanomolar IC50​ Neurological / OncologyType III Allosteric Kinase Inhibition[5]

Systems Biology Visualization

G P5C Pyrazole-5-Carboxylic Acid (TK-129) KDM5B KDM5B Demethylase (Metal Coordination) P5C->KDM5B Bidentate Binding H3K4 H3K4me2/3 Hypermethylation KDM5B->H3K4 Inhibits Demethylation Wnt Fibroblast Activation Pathways Suppressed H3K4->Wnt Epigenetic Silencing Fibro Myocardial Remodeling & Fibrosis Blocked Wnt->Fibro Prevents Remodeling

Fig 1: KDM5B inhibition by pyrazole-5-carboxylic acid derivatives blocking cardiac fibrosis.

Self-Validating Experimental Protocols

As a principle of scientific integrity, experimental design must be self-validating. The following protocols explain not just how to execute the assay, but why specific methodologies are required for pyrazole-5-carboxylic acid derivatives.

Protocol A: KDM5B Demethylase Inhibition Assay (AlphaScreen)

Causality Rationale: Epigenetic demethylase assays suffer from high background noise in standard colorimetric formats. We employ an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) because the bead-based proximity luminescence provides the necessary signal-to-noise ratio to confidently resolve IC50​ values in the low nanomolar range characteristic of TK-129.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20, and metal cofactors (as required by the specific KDM5B construct).

  • Compound Dilution: Serially dilute the pyrazole-5-carboxylic acid derivative in 100% DMSO. Transfer to a 384-well ProxiPlate to achieve a final DMSO concentration of ≤1% .

  • Enzyme Incubation: Add 2 nM recombinant KDM5B enzyme to the wells. Incubate for 15 minutes at room temperature to allow the bidentate coordination complex to form.

  • Substrate Addition: Initiate the reaction by adding a biotinylated H3K4me3 peptide substrate and α -KG. Incubate for 60 minutes.

  • Detection: Add AlphaScreen Streptavidin Donor beads and Anti-H3K4me2 Acceptor beads. Incubate in the dark for 60 minutes.

  • Validation & Readout: Read the plate on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm). Self-Validation Step: Include a no-enzyme control to establish baseline luminescence and a known α -KG competitor to validate assay sensitivity.

Protocol B: hCA XII Selective Inhibition Profiling (Stopped-Flow)

Causality Rationale: Carbonic anhydrase operates near the diffusion limit ( kcat​≈106s−1 ). Standard steady-state kinetics cannot capture the initial velocity of CO2​ hydration. Therefore, a stopped-flow spectrophotometric method is mandatory to monitor the rapid acidification of the buffer and accurately calculate Ki​ for non-classical inhibitors.

Step-by-Step Methodology:

  • Indicator Setup: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red as the pH indicator.

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant hCA XII (10 nM) with varying concentrations of the 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivative. Incubate for 15 minutes at 20∘C .

  • Substrate Preparation: Prepare saturated CO2​ solutions (10-50 mM) in pure water.

  • Stopped-Flow Execution: Using a stopped-flow instrument (e.g., SX20), rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate.

  • Kinetic Monitoring: Monitor the absorbance change at 558 nm (the isosbestic point of Phenol Red) over a 10-second window.

  • Validation & Readout: Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance decay curve. Self-Validation Step: Plot 1/v0​ versus [Inhibitor] (Dixon plot) to confirm the non-classical, non-competitive inhibition mode prior to calculating the Ki​ via non-linear regression.

High-Throughput Screening Workflow

Workflow Prep Compound Prep (DMSO Stock) Incub Target Incubation (hCA XII / KDM5B) Prep->Incub Serial Dilution Read Signal Detection (AlphaScreen / Kinetics) Incub->Read Substrate Addition Analyze IC50 Calculation (Non-linear Regression) Read->Analyze Data Export

Fig 2: High-throughput screening workflow for pyrazole-5-carboxylic acid derivatives.

Conclusion

The pyrazole-5-carboxylic acid scaffold represents a masterclass in rational drug design. By leveraging its unique capacity for bidentate metal coordination and spatial interference, researchers can unlock highly selective therapies for complex pathologies ranging from myocardial fibrosis to hypoxic solid tumors. Future optimization of this pharmacophore will likely focus on fine-tuning the C3 and N1 substitutions to further enhance pharmacokinetic profiles while maintaining the exquisite target selectivity driven by the C5-carboxylate core.

References

  • Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives Source: PubMed / NIH URL: [Link]

  • Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors Source: PMC / NIH URL:[Link]

  • Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent Source: PMC / NIH URL:[Link]

  • Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK-129 and Its Protective Effects on Myocardial Remodeling and Fibrosis Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Potent nonpeptide endothelin antagonists: Synthesis and structure-activity relationships of pyrazole-5-carboxylic acids Source: ResearchGate URL:[Link]

  • Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors Source: PMC / NIH URL:[Link]

Sources

Foundational

The Genesis and Evolution of Pyrazole Carboxamides: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the discovery and history of novel pyrazole carboxamides, a class of compounds that has become a cornerstone in both the agrochemical and pharmaceutical industries. From the...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the discovery and history of novel pyrazole carboxamides, a class of compounds that has become a cornerstone in both the agrochemical and pharmaceutical industries. From their serendipitous discovery in the late 19th century to their current role as sophisticated enzyme inhibitors, this document traces the scientific journey, key breakthroughs, and the underlying principles that have driven their development. This guide is designed for researchers, scientists, and drug development professionals, offering not just a historical overview, but also actionable insights into the synthesis, mechanism of action, and structure-activity relationships that define this versatile chemical scaffold.

From Aniline Dyes to Antipyrine: The Dawn of Pyrazole Chemistry

The story of pyrazole carboxamides begins not with a targeted search for bioactive molecules, but with the burgeoning field of synthetic chemistry in the late 1800s. In 1883, the German chemist Ludwig Knorr, while working on derivatives of quinine, serendipitously synthesized the first pyrazole derivative, a compound he named antipyrine.[1] This discovery was a landmark moment, not only for heterocyclic chemistry but for medicine, as antipyrine was subsequently commercialized as the first synthetic drug, a potent analgesic and antipyretic.[1] A few years later, in 1898, Hans von Pechmann achieved another milestone by synthesizing the parent, unsubstituted pyrazole ring for the first time.[1] These foundational discoveries laid the chemical groundwork for what would become a vast and diverse field of research.

A New Era in Agriculture: The Rise of Succinate Dehydrogenase Inhibitors (SDHIs)

For several decades following their initial discovery, pyrazoles were primarily of academic interest. However, the mid-20th century saw a paradigm shift with the advent of systemic fungicides. In 1969, the agrochemical company Uniroyal introduced Carboxin, a novel fungicide with the ability to move within the plant, offering protection from the inside out.[2][3] This marked a significant advancement in crop protection. Subsequent research revealed that Carboxin's fungicidal activity stemmed from its ability to inhibit a crucial enzyme in the mitochondrial respiratory chain: succinate dehydrogenase (SDH), also known as Complex II.[3][4] This discovery heralded the era of SDHI fungicides.

The first generation of SDHIs, including Carboxin and its derivative Oxycarboxin, had a relatively narrow spectrum of activity, primarily targeting Basidiomycete fungi.[2] However, the validation of SDH as a viable fungicidal target spurred further research and development, leading to the emergence of second-generation SDHIs in the early 2000s. These newer compounds, many of which were pyrazole carboxamides, offered a much broader spectrum of activity and greater potency.[5][6]

Mechanism of Action: Targeting the Fungal Powerhouse

Succinate dehydrogenase is a vital enzyme complex embedded in the inner mitochondrial membrane of eukaryotic organisms. It plays a dual role, participating in both the Krebs cycle and the electron transport chain. SDH catalyzes the oxidation of succinate to fumarate in the Krebs cycle, while simultaneously transferring electrons to the electron transport chain, ultimately leading to the production of ATP, the cell's primary energy currency.

Pyrazole carboxamide SDHIs act by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[4] This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site, thereby inhibiting the transfer of electrons and disrupting the entire respiratory process. The resulting depletion of cellular energy leads to the cessation of fungal growth and, ultimately, cell death.

The following diagram illustrates the inhibition of the mitochondrial respiratory chain by pyrazole carboxamide SDHIs:

SDHI_Mechanism cluster_Mitochondrion Inner Mitochondrial Membrane cluster_Krebs Krebs Cycle Complex_I Complex I Ubiquinone Coenzyme Q (Ubiquinone) Complex_I->Ubiquinone e- Complex_II Complex II (SDH) Complex_II->Ubiquinone e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Pyrazoles Pyrazole Carboxamides (SDHIs) Pyrazoles->Complex_II Inhibition Ubiquinone->Complex_III e- Cytochrome_c->Complex_IV e- Succinate Succinate Succinate->Complex_II caption Inhibition of Fungal Respiration by Pyrazole Carboxamides Synthesis_Workflow Start Starting Materials (β-Ketoester & Hydrazine) Ring_Formation Pyrazole Ring Formation (e.g., Knorr Synthesis) Start->Ring_Formation Ester Pyrazole Carboxylate Ester Ring_Formation->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis Carboxylic_Acid Pyrazole Carboxylic Acid Hydrolysis->Carboxylic_Acid Activation Carboxylic Acid Activation (e.g., with Thionyl Chloride) Carboxylic_Acid->Activation Acid_Chloride Pyrazole Acyl Chloride Activation->Acid_Chloride Amidation Amide Bond Formation Acid_Chloride->Amidation Final_Product Target Pyrazole Carboxamide Amidation->Final_Product Amine Amine (R-NH2) Amine->Amidation

Caption: General Workflow for Pyrazole Carboxamide Synthesis.

Detailed Experimental Protocols

The following are representative, step-by-step protocols for the key stages of pyrazole carboxamide synthesis.

This protocol describes the synthesis of a substituted pyrazole-4-carboxylate ester, a common intermediate.

Materials:

  • Ethyl 2-cyano-3-oxobutanoate (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-cyano-3-oxobutanoate in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyrazole carboxylate ester.

This protocol details the final step of coupling the pyrazole carboxylic acid with a desired amine.

Materials:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Substituted aniline (e.g., 2-amino-3',4',5'-trifluorobiphenyl) (1.0 eq)

  • Triethylamine (2.0 eq)

Procedure:

  • To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the substituted aniline and triethylamine in anhydrous DCM.

  • Slowly add the aniline solution to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide. [7]

Structure-Activity Relationships (SAR): Designing for Potency and Specificity

The development of highly effective pyrazole carboxamides has been driven by a deep understanding of their structure-activity relationships. The general structure of a pyrazole carboxamide can be divided into three key regions: the pyrazole ring (the "acid" moiety), the carboxamide linker, and the N-substituted aryl or alkyl group (the "amine" moiety). Modifications to each of these regions can have a profound impact on the compound's biological activity.

  • The Pyrazole Ring: The substitution pattern on the pyrazole ring is crucial for activity. For example, in many fungicidal pyrazole carboxamides, a difluoromethyl or trifluoromethyl group at the 3-position of the pyrazole ring has been shown to enhance potency. [6]* The Carboxamide Linker: The amide bond itself is a critical pharmacophore, involved in key hydrogen bonding interactions with the target enzyme. [8]* The N-Substituted Group: This portion of the molecule is highly variable and plays a significant role in determining the compound's spectrum of activity and physical properties. In many SDHI fungicides, a substituted biphenyl group is present, which is thought to provide favorable hydrophobic interactions within the binding pocket of the SDH enzyme. [9] The following diagram illustrates the key structural features of a pyrazole carboxamide and their influence on activity:

SAR_Diagram cluster_Molecule General Structure of a Pyrazole Carboxamide cluster_SAR Structure-Activity Relationship Insights Pyrazole_Ring Pyrazole Ring (Acid Moiety) Carboxamide_Linker Carboxamide Linker Pyrazole_Ring->Carboxamide_Linker SAR_Pyrazole Substituents on the pyrazole ring (e.g., CF3, CHF2) influence potency and spectrum of activity. Pyrazole_Ring->SAR_Pyrazole N_Substituent N-Substituted Group (Amine Moiety) Carboxamide_Linker->N_Substituent SAR_Linker The amide bond is a key pharmacophore, essential for binding to the target enzyme. Carboxamide_Linker->SAR_Linker SAR_Substituent The nature of the N-substituent (e.g., substituted biphenyl) modulates hydrophobic interactions and target specificity. N_Substituent->SAR_Substituent caption Key Structural Features and SAR of Pyrazole Carboxamides

Caption: Key Structural Features and SAR of Pyrazole Carboxamides.

Biological Evaluation: From In Vitro Assays to Field Trials

The development of a new pyrazole carboxamide is a rigorous process that involves extensive biological evaluation to determine its efficacy, selectivity, and safety.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

A fundamental step in the evaluation of a potential fungicide is to determine its ability to inhibit the growth of the target fungus in a controlled laboratory setting.

Protocol:

  • Prepare potato dextrose agar (PDA) and sterilize by autoclaving.

  • While the PDA is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations.

  • Pour the amended PDA into sterile Petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial plug taken from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea). [10]5. Incubate the plates at an appropriate temperature (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control (solvent only) plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration of the test compound.

  • Determine the EC50 value (the concentration that causes 50% inhibition of growth) by plotting the inhibition data against the log of the compound concentration. [10][11]

Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

To confirm that a pyrazole carboxamide is acting as an SDHI, a direct enzyme inhibition assay is performed.

Protocol:

  • Isolate mitochondria from the target organism (e.g., fungal mycelia or bovine heart).

  • Prepare a reaction mixture containing a suitable buffer, the substrate (succinate), and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP). [12][13]3. Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the mitochondrial preparation.

  • Monitor the reduction of the electron acceptor over time using a spectrophotometer. The rate of reduction is proportional to the SDH activity.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity). [8][14]

Quantitative Data Summary

The following tables summarize the biological activity of selected commercial and experimental pyrazole carboxamides.

Table 1: In Vitro Antifungal Activity (EC50) of Selected Pyrazole Carboxamides

CompoundTarget FungusEC50 (µg/mL)Reference
FluxapyroxadBotrytis cinerea0.791[14]
BixafenRhizoctonia solani0.103[15]
PenthiopyradSclerotinia sclerotiorum0.159[9]
BoscalidAlternaria alternata0.464[9]
Compound 7cFusarium oxysporum1.5[6]
Compound 7fPhytophthora infestans6.8[6]
Compound 24Sclerotinia sclerotiorum3.54[10]

Table 2: Succinate Dehydrogenase (SDH) Inhibitory Activity (IC50) of Selected Pyrazole Carboxamides

CompoundSource of SDHIC50 (µM)Reference
FluxapyroxadPorcine2.87[8]
BoscalidRhizoctonia solani7.9[16]
PenthiopyradPorcine223.9[6]
Compound 7sPorcine0.014[8]
Compound 1cRhizoctonia solani0.034 (mg/L)[16]
Compound 15Fungal82.26[10]

The Fungicide Discovery and Development Pipeline

The journey of a novel pyrazole carboxamide from a laboratory curiosity to a commercial product is a long and complex one, typically spanning over a decade. The following diagram provides a simplified overview of this pipeline.

Fungicide_Pipeline Discovery Discovery & Lead Generation (High-Throughput Screening, Rational Design) Lead_Optimization Lead Optimization (SAR Studies, Synthesis of Analogs) Discovery->Lead_Optimization Preclinical Preclinical Development (Toxicology, Environmental Fate) Lead_Optimization->Preclinical Field_Trials Field Trials (Efficacy Under Real-World Conditions) Preclinical->Field_Trials Registration Registration & Regulatory Approval Field_Trials->Registration Commercialization Commercialization & Market Launch Registration->Commercialization

Sources

Protocols & Analytical Methods

Method

application of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid in cancer research

An in-depth guide to the application of pyrazole-based compounds in cancer research, with a focus on 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid as a representative molecule for dual VEGFR-2 and CDK2 inhibition. I...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of pyrazole-based compounds in cancer research, with a focus on 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid as a representative molecule for dual VEGFR-2 and CDK2 inhibition.

Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1] In oncology, pyrazole derivatives have been extensively explored, leading to the development of potent and selective anticancer agents that target various hallmarks of cancer.[1][2] These compounds have been shown to interact with critical targets such as protein kinases (e.g., EGFR, VEGFR, CDK), tubulin, and metabolic enzymes.[1]

While the specific compound 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid is not extensively documented in the literature, its structure, featuring both a carboxamide and a carboxylic acid moiety, suggests a strong potential for forming key hydrogen bond interactions within the active sites of enzymes, particularly protein kinases. This guide, therefore, presents a comprehensive framework for investigating this and similar pyrazole-based molecules as potential dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), two validated and critical targets in cancer therapy.

Hypothesized Mechanism of Action: Dual Inhibition of Angiogenesis and Cell Cycle Progression

A promising strategy in cancer therapy is the simultaneous targeting of multiple pathways essential for tumor growth and survival. We hypothesize that 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid can function as a dual inhibitor, targeting both tumor angiogenesis via VEGFR-2 and cell cycle proliferation through CDK2.

  • VEGFR-2 Inhibition and Anti-Angiogenesis: VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A.[3] Its activation is crucial for the formation of new blood vessels (angiogenesis), a process essential for supplying tumors with nutrients and oxygen.[3][4] Inhibition of VEGFR-2 is a clinically validated strategy to stifle tumor growth and metastasis.[5] The pyrazole scaffold has been identified as a core component in numerous potent VEGFR-2 inhibitors.[3][5][6]

  • CDK2 Inhibition and Cell Cycle Arrest: The cell cycle is a tightly regulated process governed by cyclin-dependent kinases (CDKs) and their cyclin partners.[7] CDK2, in association with cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression.[8] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention.[7] Pyrazole-based compounds, including pyrazolo[3,4-d]pyrimidines, have shown significant potential as potent and selective CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[1][7][8]

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Angiogenesis Pathway cluster_1 Cell Cycle Pathway VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLC-gamma PLCγ VEGFR-2->PLC-gamma PKC PKC PLC-gamma->PKC Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Pathway PKC->Ras/Raf/MEK/ERK Angiogenesis Angiogenesis (Proliferation, Migration) Ras/Raf/MEK/ERK->Angiogenesis Cyclin_E_A Cyclin E/A CDK2 CDK2 Cyclin_E_A->CDK2 Activates pRb pRb Phosphorylation CDK2->pRb E2F E2F Release pRb->E2F S_Phase_Progression S-Phase Progression E2F->S_Phase_Progression G1_S_Arrest G1/S Arrest Pyrazole_Compound 3-Carbamoyl-1-propyl-1H- pyrazole-5-carboxylic acid Pyrazole_Compound->VEGFR-2 Inhibits Pyrazole_Compound->CDK2 Inhibits

Hypothesized dual inhibitory action on VEGFR-2 and CDK2 pathways.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various pyrazole derivatives against cancer cell lines and target kinases, providing a benchmark for evaluating new compounds like 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid.

Compound ClassTarget(s)Cell LineIC50 / GI50Reference
Pyrazole-based derivativeVEGFR-2-8.93 nM[4]
Fused Pyrazole DerivativeEGFR / VEGFR-2HepG20.06 µM / 0.22 µM[9]
Indole-Pyrazole HybridCDK2-0.074 µM[1]
Pyrazole-CarbaldehydePI3 KinaseMCF-70.25 µM[10]
Pyrazole-5-carboxamideTelomeraseMGC-8031.02 µM[11]
N-arylpyrazoleBel-7402-~1.5x Cisplatin[2]
1-methyl-1H-pyrazole-5-carboxamidePC-3-7.07 µM[12]

Experimental Workflow

A systematic approach is required to validate the anticancer potential and elucidate the mechanism of action of a novel pyrazole compound.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Advanced Studies A In Vitro Kinase Assays (VEGFR-2, CDK2) B Cell Viability Assay (e.g., MTT on HepG2, MCF-7) A->B Potent hits C Cell Cycle Analysis (Flow Cytometry) B->C Confirm on-target effect D Apoptosis Assay (Western Blot for Caspases) C->D Determine mode of cell death E In Vivo Xenograft Model D->E Validate in vivo efficacy F ADMET Profiling D->F Assess drug-like properties

Systematic workflow for evaluating novel anticancer compounds.

Detailed Application Notes and Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2 / CDK2)

Purpose: To determine the direct inhibitory effect of the test compound on the enzymatic activity of recombinant human VEGFR-2 and CDK2/Cyclin A.

Principle: Kinase activity is measured by quantifying the phosphorylation of a specific substrate. The assay can be performed using various formats, such as radiometric assays (³²P-ATP) or, more commonly, luminescence-based assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®). Inhibition is determined by the reduction in kinase activity in the presence of the test compound.

Materials:

  • Recombinant human VEGFR-2 and CDK2/Cyclin A2 enzymes.

  • Kinase-specific peptide substrates.

  • ATP (Adenosine 5'-triphosphate).

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Test Compound (3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid) dissolved in DMSO.

  • Positive Control Inhibitor (e.g., Sorafenib for VEGFR-2, Roscovitine for CDK2).[8]

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • White, opaque 96-well plates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute these stocks in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Assay Setup: To a 96-well plate, add:

    • 2.5 µL of test compound dilution or control (DMSO for 100% activity, positive control inhibitor for 0% activity).

    • 5 µL of a mix containing the kinase and its specific peptide substrate in assay buffer.

  • Reaction Initiation: Pre-incubate the plate for 10 minutes at room temperature. Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near the Km for each kinase).

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Causality and Validation: This assay directly measures the compound's effect on the target enzyme's activity, independent of cellular factors. A low IC50 value suggests potent, direct inhibition. Running the assay against a panel of other kinases can establish selectivity.

Protocol 2: Cell Viability (MTT) Assay

Purpose: To assess the cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of the test compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which is then solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.[15]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test Compound stock solution in DMSO.

  • MTT solution (5 mg/mL in sterile PBS).[13]

  • Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well cell culture plates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, visible purple precipitates will form in viable cells.[13]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[15]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of viability against the logarithm of compound concentration and calculate the GI50/IC50 value.

Causality and Validation: This assay provides a robust measure of the overall effect of the compound on cell proliferation and health. A dose-dependent decrease in viability indicates cytotoxic or cytostatic activity. Comparing GI50 values across different cell lines can reveal potential selectivity.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Purpose: To determine if the test compound induces cell cycle arrest, which is an expected outcome of CDK2 inhibition.

Principle: Flow cytometry is used to analyze the DNA content of individual cells within a population.[16] Cells are fixed, permeabilized, and stained with a fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI).[17][18] The fluorescence intensity of each cell is proportional to its DNA content, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Materials:

  • Cancer cell line (e.g., HCT-116).

  • Test Compound.

  • Cold 70% Ethanol.[18]

  • Phosphate-Buffered Saline (PBS).

  • PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~60% confluency. Treat the cells with the test compound at its GI50 and 2x GI50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[19]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[17]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence emission at ~610 nm. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Causality and Validation: An accumulation of cells in the G1 or S phase compared to the control would strongly support the hypothesis that the compound inhibits CDK2, thereby inducing cell cycle arrest.

Protocol 4: Apoptosis Detection by Western Blot

Purpose: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Principle: Apoptosis is characterized by the activation of a cascade of cysteine proteases called caspases. A key executioner caspase, Caspase-3, is cleaved from its inactive pro-form (~35 kDa) to an active form (~17/19 kDa). Activated Caspase-3 then cleaves cellular substrates, including Poly (ADP-ribose) polymerase (PARP), resulting in an 89 kDa cleaved fragment.[20] Western blotting can detect these specific cleavage products, providing definitive evidence of apoptosis.

Materials:

  • Test Compound.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • Protein Assay Kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis equipment.

  • Nitrocellulose or PVDF membranes.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibodies: Rabbit anti-cleaved Caspase-3, Rabbit anti-PARP, and a loading control (e.g., Mouse anti-β-actin or anti-GAPDH).

  • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Chemiluminescent Substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound as in the cell cycle analysis protocol. Harvest cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-PAGE gel. Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3 at 1:1000 dilution) overnight at 4°C.[21]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for other proteins like PARP and the loading control.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of apoptotic markers to the loading control.

Causality and Validation: The appearance of the specific cleaved fragments of Caspase-3 and PARP in a dose- or time-dependent manner is a hallmark of apoptosis and confirms this as the mechanism of cell death induced by the compound.

References

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. National Library of Medicine. Available at: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Available at: [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. National Library of Medicine. Available at: [Link]

  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Publications. Available at: [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available at: [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. ResearchGate. Available at: [Link]

  • Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. PubMed. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. R Discovery. Available at: [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][22]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. National Library of Medicine. Available at: [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Chemical Methodologies. Available at: [Link]

  • Hydroxyazole scaffold-based Plasmodium falciparum dihydroorotate dehydrogenase inhibitors: Synthesis, biological. IRIS-AperTO. Available at: [Link]

  • Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). National Library of Medicine. Available at: [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Publications. Available at: [Link]

  • in vitro DHODH activity assay. Bio-protocol. Available at: [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Publications. Available at: [Link]

  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Royal Society of Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Bentham Science. Available at: [Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. R Discovery. Available at: [Link]

  • Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Publications. Available at: [Link]

  • 2.4. Quantification of Apoptosis Using Western Blot. Bio-protocol. Available at: [Link]

  • Cell Viability Assays. Methods and Protocols. Anticancer Research. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Library of Medicine. Available at: [Link]

  • Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. National Library of Medicine. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Compounds A–E as examples of known inhibitors of PfDHODH. ResearchGate. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway? ResearchGate. Available at: [Link]

  • A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells. National Library of Medicine. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). ACS Publications. Available at: [Link]

  • Potent DHFR inhibitors owning pyrazole scaffold as antimicrobial and antimalarial agents. ResearchGate. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

Sources

Application

Introduction to 2-Oxoglutarate-Dependent Dioxygenases and Pyrazole-Based Inhibitors

An in-depth analysis of the chemical "3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid" reveals it is not a widely characterized chemical probe with established, publicly available application protocols. However, its c...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the chemical "3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid" reveals it is not a widely characterized chemical probe with established, publicly available application protocols. However, its core structure—a pyrazole carboxylic acid—is a key pharmacophore in a significant class of molecules targeting 2-oxoglutarate-dependent dioxygenases (2-OGDOs). These enzymes are crucial in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention and biological research.

This guide, therefore, leverages the well-established principles of using pyrazole carboxylic acid derivatives as chemical probes for the 2-OGDO family. We will provide a detailed framework, from the underlying mechanism of action to practical experimental protocols, enabling researchers to effectively utilize compounds of this class. While the specific propyl-substituted carbamoyl pyrazole is not a known probe, the methodologies described herein are directly applicable to the characterization and use of novel pyrazole-based inhibitors.

The 2-oxoglutarate-dependent dioxygenases (2-OGDOs) are a large superfamily of non-heme iron(II)-containing enzymes that utilize 2-oxoglutarate (2-OG) as a co-substrate to catalyze a variety of oxidative reactions.[1][2][3] In humans, these enzymes play critical roles in diverse processes, including collagen biosynthesis, hypoxic sensing, and epigenetic modifications through DNA and histone demethylation.[1][4] Dysregulation of 2-OGDO activity is implicated in numerous diseases, such as cancer, anemia, and inflammatory disorders, making them compelling targets for drug discovery and chemical biology research.[1][2]

Pyrazole carboxylic acid derivatives have emerged as a prominent class of 2-OGDO inhibitors. Their structural resemblance to 2-oxoglutarate allows them to act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural co-substrate. The versatility of the pyrazole scaffold allows for synthetic modifications to enhance potency and selectivity for specific 2-OGDO family members.

Mechanism of Action: Competitive Inhibition of 2-OGDOs

The catalytic cycle of 2-OGDOs involves the binding of Fe(II), 2-oxoglutarate, and the prime substrate to the enzyme's active site. Molecular oxygen then coordinates to the iron center, leading to the oxidative decarboxylation of 2-oxoglutarate to succinate and CO2, and the hydroxylation of the substrate.[3][4]

Pyrazole carboxylic acid-based inhibitors function by mimicking the binding of 2-oxoglutarate. The carboxylic acid moiety of the inhibitor coordinates with the active site Fe(II) ion and interacts with key amino acid residues, effectively blocking the binding of 2-oxoglutarate and halting the catalytic cycle.

Mechanism_of_Action cluster_Enzyme 2-OGDO Active Site cluster_Substrates Natural Substrates cluster_Inhibitor Inhibitor Enzyme_Fe Enzyme-Fe(II) Complex Products Succinate + CO₂ + Hydroxylated Substrate Enzyme_Fe->Products Catalytic Cycle Inhibition Inhibition of Enzyme Activity Enzyme_Fe->Inhibition Blocks Catalysis 2OG 2-Oxoglutarate 2OG->Enzyme_Fe Binds Substrate Prime Substrate Substrate->Enzyme_Fe Binds O2 O₂ O2->Enzyme_Fe Binds Probe Pyrazole Carboxylic Acid Probe Probe->Enzyme_Fe Competitively Binds

Caption: Competitive inhibition of 2-OGDOs by a pyrazole carboxylic acid probe.

Application Notes and Protocols

The following protocols provide a framework for characterizing the inhibitory activity of a pyrazole carboxylic acid-based chemical probe against a purified 2-OGDO enzyme and in a cell-based assay.

In Vitro 2-OGDO Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified 2-OGDO enzyme. The assay monitors the consumption of 2-oxoglutarate.

Materials:

  • Purified recombinant 2-OGDO enzyme (e.g., a histone demethylase or a prolyl hydroxylase)

  • Pyrazole carboxylic acid chemical probe

  • [1-¹⁴C]-2-oxoglutarate

  • Prime substrate for the chosen 2-OGDO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH₄)₂Fe(SO₄)₂, 1 mM Ascorbate)

  • Scintillation vials and scintillation fluid

Protocol:

  • Compound Preparation: Prepare a stock solution of the pyrazole carboxylic acid probe in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, the prime substrate, and the purified 2-OGDO enzyme.

  • Initiate Reaction: Add the serially diluted chemical probe to the reaction mixture and pre-incubate for 15 minutes at room temperature.

  • Start the Assay: Initiate the enzymatic reaction by adding [1-¹⁴C]-2-oxoglutarate.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a strong acid (e.g., 1 M HCl). This will release the ¹⁴CO₂ produced from the decarboxylation of [1-¹⁴C]-2-oxoglutarate.

  • Quantification: Transfer the reaction mixture to a scintillation vial containing a CO₂ trapping agent (e.g., a filter paper soaked in NaOH). Cap the vials and allow the ¹⁴CO₂ to be trapped overnight. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary:

CompoundTarget EnzymeIC50 (µM)
Probe X2-OGDO-A1.5 ± 0.2
Probe X2-OGDO-B> 100
Positive Control2-OGDO-A0.8 ± 0.1
Cell-Based Assay: HIF-1α Stabilization

Many 2-OGDOs, such as prolyl hydroxylases (PHDs), are responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Inhibition of PHDs leads to the stabilization and accumulation of HIF-1α, which can be measured as a downstream marker of target engagement in cells.

Materials:

  • Human cell line (e.g., HeLa or U2OS)

  • Pyrazole carboxylic acid chemical probe

  • Cell culture medium and supplements

  • Lysis buffer

  • Primary antibody against HIF-1α

  • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

  • Western blotting or ELISA reagents

Protocol:

  • Cell Culture: Culture the cells to an appropriate confluency in a multi-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the pyrazole carboxylic acid probe for a suitable duration (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PHD inhibitor like dimethyloxalylglycine (DMOG)).[5]

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Detection of HIF-1α:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the primary antibody against HIF-1α, followed by the HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate.

    • ELISA: Use a commercially available HIF-1α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Quantify the levels of HIF-1α relative to the vehicle control. Plot the HIF-1α levels against the inhibitor concentration to determine the EC50 for HIF-1α stabilization.

Experimental Workflow

Experimental_Workflow Start Start Probe_Prep Prepare Pyrazole Probe Stock and Dilutions Start->Probe_Prep In_Vitro In Vitro Enzyme Assay Probe_Prep->In_Vitro Cell_Based Cell-Based Assay Probe_Prep->Cell_Based IC50 Determine IC50 In_Vitro->IC50 EC50 Determine EC50 Cell_Based->EC50 Data_Analysis Data Analysis and Interpretation IC50->Data_Analysis EC50->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Sources

Method

High-Yield Synthesis and Functionalization of Pyrazole-5-Carboxamide Derivatives: A Comprehensive Application Note

Executive Summary Pyrazole-5-carboxamide derivatives are privileged scaffolds in modern drug discovery and agrochemistry. In medicinal chemistry, these compounds exhibit a broad spectrum of biological activities, includi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-5-carboxamide derivatives are privileged scaffolds in modern drug discovery and agrochemistry. In medicinal chemistry, these compounds exhibit a broad spectrum of biological activities, including the induction of apoptosis and autophagy in A549 lung cancer cells[1], and serve as potent inhibitors of the receptor for advanced glycation end products (RAGE) in Alzheimer's disease models[2]. In the agricultural sector, pyrazole carboxamides containing aryloxypyridyl ethylamine modules are widely utilized for their exceptional insecticidal and fungicidal properties[3].

This application note provides a rigorous, self-validating methodological guide for synthesizing 1H-pyrazole-5-carboxamide libraries. By detailing the mechanistic causality behind each experimental choice, this guide empowers researchers to optimize regioselectivity, maximize yields, and streamline late-stage functionalization.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 1H-pyrazole-5-carboxamide derivatives generally follows one of two primary strategies. The most robust and widely adopted approach for Structure-Activity Relationship (SAR) library generation is Strategy A: Late-Stage Amidation [4].

In this strategy, the pyrazole core is first constructed to bear a carboxylic ester at the C5 position via a Knorr-type cyclocondensation. This ester is subsequently saponified and coupled with various amines. The mechanistic advantage of this route is twofold:

  • Regioselective Control : The initial cyclization of an asymmetrical 1,3-dicarbonyl compound with a substituted hydrazine often yields a mixture of 3- and 5-regioisomers[2]. By isolating the stable pyrazole-5-carboxylate intermediate early, researchers can purify the desired regioisomer before committing to expensive or complex amine couplings.

  • Late-Stage Diversification : Installing the carboxamide functionality as the final step allows for the rapid generation of diverse analog libraries from a single, scalable batch of pyrazole-5-carboxylic acid[4].

Alternatively, 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds can yield pyrazole-5-carboxylates directly[2], though the Knorr-type condensation remains the industry standard for scalability.

Experimental Workflow Visualization

Pathway N1 1,3-Dicarbonyl + Hydrazine N2 Knorr Cyclization (Regioselective Control) N1->N2 N3 Pyrazole-5-carboxylate Ester N2->N3 N4 Saponification (LiOH/NaOH, THF/H2O) N3->N4 N5 Pyrazole-5-carboxylic Acid N4->N5 N6 Carboxyl Activation (Oxalyl Chloride + DMF) N5->N6 N7 Pyrazole-5-carbonyl Chloride N6->N7 N8 Amidation (R-NH2, Et3N, 0 °C) N7->N8 N9 Pyrazole-5-carboxamide (Target Compound) N8->N9

Synthetic workflow for pyrazole-5-carboxamides via late-stage amidation.

Detailed Experimental Protocols & Self-Validation

Protocol 1: Synthesis of Pyrazole-5-carboxylate Ester

Causality: Ethanol is utilized as a protic solvent to facilitate the initial nucleophilic attack of the hydrazine on the carbonyl carbon, forming the hydrazone intermediate. Subsequent heating provides the activation energy required for intramolecular cyclization and dehydration.

  • Reaction Setup : Dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol (0.5 M). Add the substituted hydrazine (1.1 eq) dropwise at room temperature.

  • Cyclization : Heat the mixture to reflux (78 °C) for 4–8 hours.

  • Self-Validation : Monitor via TLC (Hexanes/EtOAc, 3:1). The disappearance of the UV-active dicarbonyl starting material and the appearance of a new, highly UV-active spot indicates cyclization.

  • Workup : Concentrate under reduced pressure. Purify via flash chromatography to separate the 5-carboxylate from the 3-carboxylate regioisomer.

Protocol 2: Saponification to Pyrazole-5-carboxylic Acid

Causality: A biphasic or mixed solvent system (THF/Water, 3:1) is critical[4]. THF solvates the hydrophobic pyrazole ester, while water dissolves the inorganic base (LiOH), creating a homogenous interface for the hydroxide nucleophile to attack the ester carbonyl.

  • Reaction Setup : Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a 3:1 mixture of THF and water[4].

  • Hydrolysis : Add LiOH monohydrate (2.0 eq). Stir vigorously at 40–50 °C for 4–12 hours[4].

  • Self-Validation : TLC will show the complete consumption of the high-Rf ester and the formation of a baseline spot (the carboxylate salt).

  • Workup : Evaporate the THF. Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the free pyrazole-5-carboxylic acid. Filter and dry under a vacuum.

Protocol 3: Amide Coupling via Acid Chloride Activation

Causality: For sterically hindered or weakly nucleophilic amines, generating an acid chloride is superior to standard carbodiimide coupling[3]. A catalytic drop of DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, the highly electrophilic active species that chlorinates the carboxylic acid[4].

  • Activation : Suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF. Cool to 0 °C. Slowly add oxalyl chloride (1.5 eq) dropwise[4].

  • Self-Validation : Immediate gas evolution (CO₂, CO, HCl) serves as a visual, self-validating indicator of successful activation[4]. Stir until the suspension becomes a clear solution (1-3 hours), indicating complete conversion to the acid chloride[4].

  • Concentration : Remove solvent and excess oxalyl chloride in vacuo to prevent side reactions.

  • Amidation : Redissolve the crude acid chloride in anhydrous DCM at 0 °C. Dropwise, add a solution of the target amine (1.2 eq) and triethylamine (2.5 eq) in DCM[4]. Stir for 2–16 hours at room temperature[4].

  • Workup : Wash the organic layer with water, brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization or chromatography.

Quantitative Data & Optimization

The choice of amidation strategy heavily influences the final yield. The table below summarizes quantitative performance metrics for different activation methods based on empirical laboratory data.

Coupling MethodReagents & ConditionsTemp ProfileTypical YieldMechanistic Advantage & Best Use Case
Acid Chloride Oxalyl Chloride, cat. DMF, Et₃N, DCM0 °C → RT85–95%Generates a highly reactive electrophile. Optimal for sterically hindered or electron-deficient anilines[3].
Uronium Salt HATU, DIPEA, DMFRT80–90%Extremely fast kinetics due to the HOAt leaving group. Excellent for unreactive secondary amines.
Carbodiimide EDC·HCl, HOBt, DIPEA, DCMRT70–85%Mild conditions that avoid harsh HCl byproducts. Ideal for substrates with acid-sensitive functional groups.

Sources

Application

Application Note: Quantitative Analysis of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid in Human Plasma using LC-MS/MS

Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid in human plasma. Designed for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework, from sample preparation to data analysis, grounded in established bioanalytical principles. The described protocol emphasizes not just the procedural steps but the underlying scientific rationale, ensuring adaptability and troubleshooting capacity. All methodologies are designed to meet the rigorous standards for bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) M10 guidelines.[1][2][3][4]

Introduction and Scientific Rationale

3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical development. Accurate quantification of this analyte in biological matrices, such as human plasma, is fundamental for pharmacokinetic, toxicokinetic, and bioavailability studies. The inherent polarity imparted by the carboxylic acid and carbamoyl functional groups, combined with the pyrazole core, presents a unique analytical challenge, particularly in achieving adequate retention on conventional reversed-phase high-performance liquid chromatography (HPLC) columns and ensuring efficient extraction from complex biological matrices.

This application note addresses these challenges by employing a robust sample preparation strategy followed by a highly sensitive and selective LC-MS/MS analysis. The choice of LC-MS/MS is predicated on its ability to provide exceptional selectivity and sensitivity, which is critical for detecting low concentrations of the analyte in a complex biological sample. The method is developed based on the known properties of similar pyrazole carboxylic acid derivatives and general principles for the analysis of polar acidic compounds.[5][6][7]

Analyte Profile (Estimated):

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular Formula C8H11N3O3Based on the structure of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid.
Molecular Weight 197.19 g/mol Calculated from the molecular formula.
Polarity HighDue to the presence of carboxylic acid and carbamoyl functional groups.[5][6]
pKa ~3-5Estimated based on the carboxylic acid group, typical for this functional group.
UV Absorbance (λmax) ~230-260 nmEstimated based on the pyrazole ring structure of similar compounds.[8][9]

Experimental Workflow Overview

The analytical workflow is designed for efficiency, robustness, and high-throughput analysis. It encompasses three main stages: sample preparation, LC-MS/MS analysis, and data processing.

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample + IS Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer HPLC_Injection HPLC Injection Supernatant_Transfer->HPLC_Injection Analysis Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Data Acquisition Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Overall analytical workflow from sample preparation to final concentration determination.

Detailed Protocols

Reagents and Materials
  • 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 3-carbamoyl-1-(propyl-d7)-1H-pyrazole-5-carboxylic acid

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Type I, ultrapure)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and damage the HPLC column.[10][11][12] Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing and precipitating plasma proteins.[13][14]

Protocol:

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 methanol:water) to each tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The acid helps to keep the analyte in its protonated, less polar form.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or HPLC vial for analysis. Avoid disturbing the protein pellet.

LC-MS/MS Instrumentation and Conditions

The use of a reversed-phase C18 column is a standard and robust choice for the separation of a wide range of small molecules.[15] For polar analytes like the target compound, a mobile phase with a low pH (acidified with formic acid) is employed to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the non-polar stationary phase.[5][16]

Instrumentation:

  • HPLC System: A system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

Mass Spectrometer Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
Capillary Voltage 3500 V
MRM Transitions See table below

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte198.1[To be determined][To be optimized]
Internal Standard[To be determined][To be determined][To be optimized]

Note: The specific MRM transitions and collision energies must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation

The developed method must be validated according to the ICH M10 guidelines to ensure its reliability for the analysis of study samples.[1][2][3][4] The following parameters should be assessed:

Validation Validation Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration_Curve Calibration_Curve Validation->Calibration_Curve Stability Stability Validation->Stability Matrix_Effect Matrix_Effect Validation->Matrix_Effect LLOQ LLOQ Calibration_Curve->LLOQ

Caption: Key parameters for bioanalytical method validation according to ICH M10 guidelines.

Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria (ICH M10)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A minimum of 6 non-zero standards. A correlation coefficient (r²) ≥ 0.99 is recommended.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 5. Accuracy within ±20%, Precision ≤20% CV.
Accuracy & Precision The closeness of the determined value to the true value (accuracy) and the reproducibility of measurements (precision).For QC samples at LLOQ, low, medium, and high concentrations, the mean accuracy should be within ±15% (±20% for LLOQ) of the nominal value, and the precision (CV) should not exceed 15% (20% for LLOQ).
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.The CV of the IS-normalized matrix factor calculated from at least 6 lots of blank matrix should be ≤15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentrations of stability samples should be within ±15% of the nominal concentration.

Data Analysis and Reporting

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.

  • Response Ratio: Calculate the peak area ratio of the analyte to the internal standard for all standards, QCs, and unknown samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

  • Concentration Calculation: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Reporting: Report the final concentrations, along with the results of the method validation, ensuring all data adheres to the principles of Good Laboratory Practice (GLP).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid in human plasma. The combination of a straightforward protein precipitation sample preparation method with the high sensitivity and selectivity of LC-MS/MS offers a reliable and robust analytical solution. Adherence to the detailed validation procedures outlined, in accordance with ICH M10 guidelines, will ensure the generation of high-quality data suitable for regulatory submissions in the drug development process.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Labcorp. [Link]

  • Gjelstad, A., et al. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. EMA. [Link]

  • Zhao, L., & Juck, M. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • Porvair Sciences. (n.d.). Improving sample preparation for LC-MS/MS analysis. Porvair Sciences. [Link]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • Gao, Y., et al. (2025). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. Journal of Proteome Research. [Link]

  • Yang, J. S. (n.d.). ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis: Is it necessary? What are the essentials?. Aptamer Sciences, Inc.[Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. [Link]

  • LibreTexts Chemistry. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. LibreTexts. [Link]

  • Jones Chromatography. (n.d.). The HPLC analysis of polar analytes with aqueous mobile phases. Jones Chromatography. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. [Link]

  • LibreTexts Chemistry. (2021). 2.3: LIQUID-LIQUID EXTRACTION. LibreTexts. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • PubChem. (n.d.). 3-amino-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Özer, İ., & Çadır, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • ResearchGate. (2025). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

  • Abrigach, F., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports. [Link]

  • PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • ARKIVOC. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. [Link]

Sources

Method

Application Notes and Protocols for the Investigation of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid

A Senior Application Scientist's Guide to In Vitro and In Vivo Evaluation Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities incl...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In Vitro and In Vivo Evaluation

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities including anti-inflammatory, anticancer, and enzyme-inhibitory properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the structured evaluation of a novel pyrazole compound, 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid. While specific data for this molecule is not yet publicly available, this guide outlines a scientifically rigorous, hypothesis-driven approach to elucidate its potential therapeutic value. We will detail a tiered experimental plan, from initial in vitro screening to targeted in vivo studies, based on the known activities of structurally related pyrazole carboxylic acid derivatives.[4][5][6] The protocols herein are designed to be self-validating, providing a robust framework for investigating this promising new chemical entity.

Part 1: Foundational In Vitro Assessment

The initial phase of investigation focuses on establishing the baseline biological activity of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid. Given the broad therapeutic potential of pyrazole derivatives, a logical starting point is to screen for two of the most common activities: cytotoxicity against cancer cell lines and anti-inflammatory effects.[7][8][9][10]

Initial Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It serves as a robust and high-throughput method to determine if the compound has cytotoxic or cytostatic effects on cancer cells.[1][11]

Rationale for Cell Line Selection:

A panel of well-characterized human cancer cell lines is recommended to identify potential tissue-specific activity. Based on studies of other pyrazole derivatives, the following cell lines are suggested:[7][9]

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • DU145: Human prostate carcinoma (androgen-insensitive).

  • A2058: Human melanoma.

  • HL-60: Human leukemia.[11]

Protocol 1: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid in DMSO. Create a serial dilution series (e.g., 0.1, 1, 10, 25, 50, 100 µM) in the appropriate cell culture medium.

  • Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Table 1: Hypothetical IC50 Data for 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid

Cell LineIC50 (µM)
MCF-715.5
DU14532.8
A2058>100
HL-608.2
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

Many pyrazole-containing compounds, including the commercial drug Celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1][12][13][14] Therefore, assessing the inhibitory activity of the test compound against COX-2 is a critical step.

Protocol 2: In Vitro COX-2 Inhibition Assay (Enzymatic)

  • Assay Principle: This assay measures the peroxidase activity of COX-2, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid.

  • Reagents: Obtain a commercial COX-2 inhibitor screening assay kit. This will typically include human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe.

  • Compound Preparation: Prepare a dilution series of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid (e.g., 0.01, 0.1, 1, 10, 100 µM) in the provided assay buffer.

  • Assay Procedure:

    • Add the test compound or a known COX-2 inhibitor (e.g., Celecoxib) to the wells of a 96-well plate.

    • Add the COX-2 enzyme and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Measurement: Monitor the change in absorbance over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for COX-2 inhibition.

Part 2: Mechanistic In Vitro Elucidation

Should the initial screening reveal promising activity, the next logical step is to investigate the underlying mechanism of action.

Apoptosis and Cell Cycle Analysis (If Cytotoxic)

If the compound demonstrates significant cytotoxicity, it is crucial to determine if it induces programmed cell death (apoptosis) and/or causes cell cycle arrest.

Protocol 3: Annexin V-FITC/Propidium Iodide Apoptosis Assay

  • Cell Treatment: Treat the most sensitive cell line (e.g., HL-60 from the hypothetical data) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Visualizing the Experimental Workflow

A clear workflow is essential for a logical progression of studies.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Initial Screening B MTT Cytotoxicity Assay (Cancer Cell Panel) A->B C COX-2 Inhibition Assay A->C D Mechanistic Studies B->D I Carrageenan-Induced Paw Edema Model (If Anti-inflammatory) C->I Proceed if COX-2 Inhibitory E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Pharmacokinetics (PK) in Rodents D->G Proceed to In Vivo H Xenograft Tumor Model (If Cytotoxic) E->H Proceed if Apoptotic

Caption: Overall experimental workflow for the evaluation of the target compound.

Part 3: In Vivo Validation

Positive and mechanistically interesting in vitro data provide the rationale for advancing the compound to in vivo models. These studies are critical for assessing the compound's efficacy and pharmacokinetic properties in a whole-organism context.

Pharmacokinetic (PK) Study

Before efficacy studies, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). A preliminary PK study in rodents is a standard approach.[15]

Protocol 4: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3 per group).

  • Compound Formulation: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral (PO) administration and in a solution (e.g., saline with 10% DMSO) for intravenous (IV) administration.

  • Dosing:

    • IV group: Administer a single dose of 2 mg/kg.

    • PO group: Administer a single dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to plasma and analyze the concentration of the compound using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Calculate oral bioavailability (F%).

Table 2: Hypothetical Pharmacokinetic Parameters

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.251.0
T1/2 (h)3.54.2
AUC (ng·h/mL)18003200
Bioavailability (F%)-35.6%
In Vivo Efficacy Models

The choice of efficacy model directly depends on the in vitro findings.

Protocol 5: Xenograft Tumor Model (If Anticancer Activity Confirmed)

  • Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 HL-60 cells into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control (PO, daily).

    • 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid (e.g., 25 mg/kg, PO, daily).

    • Positive control (e.g., a standard-of-care agent).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or after a set duration (e.g., 21 days). Calculate the percentage of tumor growth inhibition.

Protocol 6: Carrageenan-Induced Paw Edema Model (If Anti-inflammatory Activity Confirmed)

This is a classic model for acute inflammation.[10]

  • Model: Use male Wistar rats.

  • Compound Administration: Administer the test compound (e.g., 30 mg/kg, PO) or vehicle one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated group compared to the vehicle group.

Visualizing a Potential Mechanism of Action

If the compound is found to be a COX-2 inhibitor, its mechanism can be visualized as follows:

G A Inflammatory Stimuli (e.g., LPS) B Cell Membrane Phospholipids A->B Activates Phospholipase A2 C Arachidonic Acid B->C D COX-2 Enzyme C->D E Prostaglandins (PGE2) D->E F Inflammation (Pain, Swelling) E->F G 3-carbamoyl-1-propyl- 1H-pyrazole-5-carboxylic acid G->D Inhibits

Caption: Simplified COX-2 pathway and the potential inhibitory action of the compound.

Part 4: Concluding Remarks and Future Directions

This document outlines a comprehensive, albeit prospective, research plan for the characterization of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid. The proposed workflow ensures a logical progression from broad screening to specific mechanistic and efficacy studies. The strength of the pyrazole core in drug discovery suggests that a systematic evaluation is warranted.[2] Depending on the initial results, further studies could include selectivity profiling (e.g., COX-1 vs. COX-2), investigation of other potential targets common to pyrazoles like HDAC6 or carbonic anhydrase, and preliminary toxicology assessments.[5][15] The protocols provided here offer a robust foundation for any research team embarking on the exciting task of elucidating the biological role of this novel compound.

References

  • Benchchem. (n.d.). Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide.
  • Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788. Retrieved from [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Bentham Science Publishers. (2012, September 1). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents.
  • Moustafa, A. M. Y. (2019). In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. Science Publishing Group.
  • PMC. (2025, May 22). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity.
  • Hu, A. (2020). Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. Chinese Journal of Organic Chemistry, 40(4), 1011-1021.
  • PubMed. (2012, July 1). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Retrieved from [Link]

  • Di Fiore, A., De Simone, G., D'Amico, M., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 8(9), 961-966. Retrieved from [Link]

  • Chahal, G., Monga, J., Rani, I., et al. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Scilit.
  • Zhang, Y., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter.
  • ResearchGate. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • Reddy, T. S., Kumar, M. S., & Babu, K. S. (2010). Synthesis and cytotoxicity evaluation of 1-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-3-aryl-1H-pyrazole-5-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 45(11), 5479-5483. Retrieved from [Link]

  • ACS Publications. (2024, December 16). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury.
  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
  • Li, J., et al. (2011). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. PubMed. Retrieved from [Link]

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Retrieved from [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5481-5484.
  • Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Retrieved from [Link]

  • Inami, H., et al. (2023). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. Bioorganic & Medicinal Chemistry, 87, 117302. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, October 16). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives.
  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(18), 4433-4437. Retrieved from [Link]

  • MDPI. (2025, November 5). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines.
  • Granchi, C., et al. (2018). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, 61(3), 987-1005. Retrieved from [Link]

  • Pharmacy Education. (2023, May 15). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Retrieved from [Link]

Sources

Application

high-throughput screening with 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid libraries

Application Note & Protocols Topic: High-Throughput Screening with 3-Carbamoyl-1-propyl-1H-pyrazole-5-carboxylic Acid Libraries Audience: Researchers, scientists, and drug development professionals. Unlocking Therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: High-Throughput Screening with 3-Carbamoyl-1-propyl-1H-pyrazole-5-carboxylic Acid Libraries

Audience: Researchers, scientists, and drug development professionals.

Unlocking Therapeutic Potential: A Guide to High-Throughput Screening of Pyrazole Carboxylic Acid Libraries

Abstract The 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] High-Throughput Screening (HTS) provides the technological framework necessary to rapidly interrogate large libraries of these compounds against specific biological targets, accelerating the identification of promising lead candidates.[4][5] This guide offers a comprehensive overview and a detailed protocol for conducting an HTS campaign with pyrazole carboxylic acid libraries. We present a case study focused on identifying inhibitors of a target protein kinase using a robust, fluorescence-based assay format, detailing every stage from library management and assay development to data analysis and hit validation.

The Pyrazole Carboxylic Acid Scaffold: A Cornerstone for Diverse Bioactivity

Heterocyclic compounds are fundamental building blocks in drug discovery, and the pyrazole ring system is a particularly significant scaffold.[1][3] Its derivatives are known to exhibit a vast range of pharmacological effects. The presence of the carboxylic acid and carbamoyl moieties in the "3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid" core provides key hydrogen bond donors and acceptors, facilitating interactions with biological targets. Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of dengue virus protease and as modulators of the Keap1-Nrf2 protein-protein interaction, underscoring their therapeutic versatility.[6][7] The systematic screening of libraries built around this scaffold is therefore a highly promising strategy for discovering novel therapeutics.[2]

High-Throughput Screening (HTS): Principles and Strategic Design

HTS is a cornerstone of modern drug discovery, employing automation, miniaturization, and sensitive detection methods to test hundreds of thousands of compounds in a short period.[4][8][9] The primary objective is to identify "hits"—compounds that modulate the activity of a biological target in a desired manner.[4] A successful HTS campaign is not merely about speed; it is built on a foundation of rigorous assay design, stringent quality control, and a logical hit validation cascade.

2.1. The HTS Workflow: A Strategic Overview

The process follows a multi-stage funnel approach, designed to efficiently sift through a large compound collection to find a few validated hits. This workflow ensures that resources are focused on the most promising candidates.

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Hit Validation Lib Library Preparation (Pyrazole Carboxylic Acids) AssayDev Assay Development & Validation (Z' > 0.5) Lib->AssayDev pScreen Primary HTS (Single Concentration) AssayDev->pScreen HitID Primary Hit Identification (Activity Threshold) pScreen->HitID Cherry Hit Confirmation (Cherry-Picking & Retest) HitID->Cherry DoseResp Dose-Response (IC50) Cherry->DoseResp Ortho Orthogonal Assay (Confirms On-Target Activity) DoseResp->Ortho SAR Structure-Activity Relationship (SAR) Analysis Ortho->SAR Validated Validated Hit Series SAR->Validated

Caption: High-level workflow for an HTS campaign.

2.2. Foundational Pillar: Compound Library Management

The quality of the screening library is paramount to the success of an HTS campaign.[10] Inconsistent compound quality can lead to a high rate of false positives and wasted effort.

  • Solubilization and Storage: Pyrazole carboxylic acid derivatives are typically dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM). These master stocks should be stored in tightly sealed containers at -20°C or -80°C to minimize degradation and water absorption.

  • Plate Formatting: For screening, master stock plates are used to create intermediate and final assay-ready plates. Automated liquid handlers are essential for accurately dispensing nanoliter to microliter volumes, reducing errors and conserving valuable compounds.[8][11]

  • Quality Control (QC): Before initiating a large-scale screen, it is crucial to perform QC on the compound library. This can involve techniques like LC-MS to confirm the identity and purity of a subset of compounds and using imaging instruments to detect issues like precipitation or low volumes in the wells.[12][13]

Case Study: A Fluorescence-Based Kinase Inhibition Assay

Given that kinases are a major class of drug targets and pyrazole scaffolds are common in kinase inhibitors, we will detail a protocol for a biochemical kinase assay.[14] We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust, homogeneous format well-suited for HTS.[15][16]

3.1. Principle of the TR-FRET Kinase Assay

This assay measures the phosphorylation of a substrate by a kinase. It uses two key components: a europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the Eu-labeled antibody binds to it. This brings the donor and acceptor into close proximity, allowing FRET to occur upon excitation. The resulting signal is proportional to the extent of substrate phosphorylation. An inhibitor from the pyrazole library will block the kinase, prevent phosphorylation, and thus reduce the FRET signal.

TR_FRET_Principle cluster_NoInhibitor No Inhibitor (High FRET Signal) cluster_Inhibitor Inhibitor Present (Low FRET Signal) Kinase Active Kinase PhosphoSubstrate Phosphorylated ULight™-Substrate Kinase->PhosphoSubstrate + ATP ATP ATP->PhosphoSubstrate Substrate ULight™-Substrate Substrate->PhosphoSubstrate Antibody Eu-Antibody PhosphoSubstrate->Antibody Binding FRET FRET Signal Antibody->FRET InhibitedKinase Inhibited Kinase NoFRET No FRET InhibitedKinase->NoFRET X Inhibitor Pyrazole Inhibitor Inhibitor->InhibitedKinase ATP_2 ATP Substrate_2 ULight™-Substrate

Caption: Principle of the TR-FRET kinase inhibition assay.

Detailed HTS Protocol

This protocol is designed for a 384-well plate format, a standard in HTS for balancing throughput and reagent consumption.[8]

4.1. Materials and Reagents

  • Enzyme: Purified target kinase (e.g., from Thermo Fisher Scientific or Reaction Biology).

  • Substrate: ULight™-labeled peptide substrate specific to the kinase.

  • Antibody: LanthaScreen® Eu-W1024 labeled anti-phospho-substrate antibody.

  • Compound Library: 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid library in 10 mM DMSO stock.

  • Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine).

  • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP: Adenosine 5'-triphosphate, prepared in water.

  • Stop/Detection Mix: Assay buffer containing EDTA to stop the reaction and the Eu-antibody.

  • Plates: Low-volume, white, solid-bottom 384-well plates (e.g., Corning #3824).

4.2. Instrumentation

  • Acoustic Liquid Handler: For compound transfer (e.g., Labcyte Echo).

  • Multidrop Combi Reagent Dispenser: For dispensing reagents.

  • Plate Centrifuge: For spinning down plates.

  • TR-FRET Plate Reader: (e.g., BMG LABTECH PHERAstar FSX or PerkinElmer EnVision).

4.3. Experimental Workflow (Step-by-Step)

  • Compound Plating (Nanoliter Transfer):

    • Using an acoustic liquid handler, transfer 50 nL of each compound from the 10 mM DMSO stock library plate into the appropriate wells of a 384-well assay plate.

    • Transfer 50 nL of DMSO to control wells (columns 23 & 24).

    • This results in a final compound concentration of 10 µM in a 5 µL final reaction volume.

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate mix in assay buffer.

    • Using a reagent dispenser, add 2.5 µL of the 2X enzyme/substrate mix to all wells.

    • Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer (final concentration should be at the Km value for the specific kinase).[17]

    • Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. For negative control ("no reaction") wells, add 2.5 µL of assay buffer without ATP.

    • Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature.

  • Stop Reaction and Add Detection Reagents:

    • Prepare a 2X Stop/Detection mix containing EDTA (final concentration 20 mM) and Eu-antibody (final concentration 2 nM).

    • Add 5 µL of the 2X Stop/Detection mix to all wells.

    • Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader.

    • Set the reader to excite at 340 nm and record emission at two wavelengths: 665 nm (acceptor) and 615 nm (donor).

4.4. Plate Layout and Quality Control

A robust plate layout with appropriate controls is essential for quality control.[9]

Plate Layout Example (384-well) Columns 1-22Column 23Column 24
Rows A-P Library CompoundsNegative Control (DMSO, Max Signal)Positive Control (Known Inhibitor, Min Signal)
Description 352 unique compounds from the pyrazole library are tested in single wells.Represents 0% inhibition. Used to calculate the maximum signal window.Represents 100% inhibition. Used to calculate the minimum signal window.

Assay Quality Metric (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[18] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.

  • Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where μ_pos and σ_pos are the mean and standard deviation of the positive controls.

    • And μ_neg and σ_neg are the mean and standard deviation of the negative controls.

Data Analysis and Hit Progression

5.1. Primary Data Analysis

  • Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal: Ratio = (Emission_665nm / Emission_615nm) * 1000.

  • Calculate Percent Inhibition: Normalize the data based on controls: % Inhibition = 100 * (1 - (Ratio_compound - μ_pos) / (μ_neg - μ_pos)).

5.2. Hit Selection A "hit" is a compound that shows a statistically significant effect. A common criterion is to select compounds that exhibit an inhibition greater than three standard deviations from the mean of the sample population (μ_samples + 3*σ_samples). For this protocol, we can define a primary hit as any compound showing ≥50% inhibition .

5.3. Hit Confirmation and Validation Primary hits must undergo a rigorous validation process to eliminate false positives.[10][19][20]

  • Cherry-Picking and Re-test: The primary hit compounds are "cherry-picked" from the master stock plates and re-tested in the primary assay to confirm their activity.

  • Dose-Response Curves: Confirmed hits are tested across a range of concentrations (e.g., 8-point serial dilutions) to determine their potency (IC₅₀ value).[17]

  • Orthogonal Assays: It is crucial to test the hits in a secondary, "orthogonal" assay that uses a different detection technology (e.g., a luminescence-based ATP-depletion assay) to ensure the observed activity is not an artifact of the primary assay format.[10]

  • SAR Analysis: Once validated hits are confirmed, chemists can begin to analyze structure-activity relationships (SAR) within the pyrazole series to guide the next phase of lead optimization.[10]

Troubleshooting Common HTS Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) 1. Reagent instability or improper concentration. 2. High variability in liquid handling. 3. Sub-optimal incubation times.1. Verify reagent quality and concentrations (especially ATP and enzyme). 2. Calibrate and validate liquid handlers. 3. Optimize incubation times for the kinase reaction and detection steps.
High False Positive Rate 1. Compound auto-fluorescence or quenching. 2. Compound aggregation. 3. Non-specific enzyme inhibition.1. Perform a "counterscreen" by adding compounds after the stop solution to identify interferers. 2. Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[10] 3. Use orthogonal assays to confirm on-target activity.
Edge Effects Evaporation from wells on the plate perimeter, leading to skewed results.1. Use plates with lids during incubation. 2. Do not use the outer-most rows/columns for compounds. 3. Ensure a humidified environment in the incubator.
Inconsistent Results 1. DMSO quality issues (water absorption). 2. Compound precipitation upon dilution.1. Use high-purity, anhydrous DMSO and aliquot for single use. 2. Visually inspect assay plates for precipitation. Assess compound solubility.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.[Link]

  • GPCR Functional Cell-based Assays. GenScript.[Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry.[Link]

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry - ACS Publications. ACS Publications.[Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences.[Link]

  • Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. SPIE Digital Library.[Link]

  • Live Cell-Based GPCR & PDE HTS Assays. eENZYME LLC.[Link]

  • Hit-to-Lead: Hit Validation and Assessment. Methods in Molecular Biology.[Link]

  • High-throughput screening (HTS). BMG LABTECH.[Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn.[Link]

  • An Overview of High Throughput Screening. The Scientist.[Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One.[Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.[Link]

  • High-Throughput GPCR Assay Development. Agilent.[Link]

  • Applications of Biophysics in High-Throughput Screening Hit Validation. ResearchGate.[Link]

  • Hit Identification - Revolutionizing Drug Discovery. Vipergen.[Link]

  • High-throughput screening. Wikipedia.[Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.[Link]

  • PhosphoFlowSeq - A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. Molecular Cancer Research.[Link]

  • A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. Journal of the American Chemical Society.[Link]

  • Identification and Validation of Hits from High Throughput Screens for CFTR Modulators. Current Pharmaceutical Design.[Link]

  • Analysis of HTS data. Cambridge MedChem Consulting.[Link]

  • High-Throughput Screening: Principles, Applications and Advancements. Technology Networks.[Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.[Link]

  • A fluorescence-based high-throughput screening method for determining the activity of diguanylate cyclases and c-di-GMP phosphodiesterases. RSC Advances.[Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.[Link]

  • High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. Journal of Biomolecular Screening.[Link]

  • Enhanced HTS Hit Selection via a Local Hit Rate Analysis. Journal of Chemical Information and Modeling.[Link]

  • Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. Journal of Laboratory Automation.[Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.[Link]

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry.[Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research.[Link]

  • HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Drug Discovery World.[Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate.[Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual.[Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences.[Link]

  • Implementation of high-throughput quality control processs within compound management. Drug Discovery World.[Link]

  • Rapid screening of enzyme inhibitors using Profiling of Enzyme-Metabolite Assay by HPLC (PREMA-HPLC). Taylor & Francis Online.[Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Compound library management. Methods in Molecular Biology.[Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-Openscreen.[Link]

  • Compound Management. Vanderbilt University.[Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing.[Link]

  • Detecting and Overcoming Systematic Bias in High-Throughput Screening Technologies: A Comprehensive Review of Practical Issues and Methodological Solutions. Briefings in Bioinformatics.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

stability and degradation of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid

Welcome to the Technical Support Center for 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid .

As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot stability issues, understand degradation mechanisms, and implement self-validating analytical protocols for this specific pyrazole derivative.

Mechanistic Overview: Causality of Degradation

Understanding the intrinsic reactivity of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid requires analyzing its structural electronics. The molecule features an electron-rich 1H-pyrazole core, heavily modulated by two functional groups: a primary carboxamide at the C3 position and a carboxylic acid at the C5 position.

Pathway A: Thermal Decarboxylation (C5 Position) Pyrazole-5-carboxylic acids are notoriously susceptible to thermal decarboxylation[1]. The proximity of the N1-propyl group and the electron-withdrawing nature of the pyrazole ring lower the activation energy for the loss of CO₂. During thermal stress, the pyrazole nitrogen (N2) acts as an electron sink, stabilizing the transient carbanion transition state before protonation. This reaction is highly exothermic and can pose thermal runaway hazards during large-scale drying or synthesis[1][2].

Pathway B: Amide Hydrolysis (C3 Position) The C3-carbamoyl group (-CONH₂) is a primary amide that is labile under both strongly acidic and basic aqueous conditions[3]. In basic buffers, hydroxide ions nucleophilically attack the carbonyl carbon, expelling ammonia to yield the corresponding dicarboxylic acid. In acidic media, protonation of the carbonyl oxygen increases electrophilicity, driving water addition and subsequent cleavage.

G Parent 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid (Intact API) Decarb 1-propyl-1H-pyrazole-3-carboxamide (Decarboxylation Product) Parent->Decarb Thermal Stress / Acid (-CO2) Hydro 1-propyl-1H-pyrazole-3,5-dicarboxylic acid (Hydrolysis Product) Parent->Hydro High/Low pH (+H2O, -NH3)

Caption: Degradation pathways of the pyrazole derivative via thermal and hydrolytic stress.

Troubleshooting & FAQs

Q: During vacuum drying of my batch, I noticed a significant drop in purity and the appearance of a new peak. What is causing this? A: You are likely observing thermal decarboxylation. If your drying temperature exceeds 50–60°C, the C5-carboxylic acid will cleave, releasing CO₂[2]. This is exacerbated if there are residual mineral acids from prior synthetic steps acting as catalysts[1]. Solution: Lower the drying temperature to <40°C, increase vacuum efficiency, and ensure the API is thoroughly neutralized before isolation.

Q: My LC-MS/MS analysis shows a degradant with a mass shift of +1 Da when the sample is left in the autosampler overnight. Why? A: A mass shift of +0.984 Da (nominal +1 Da) is the classic signature of primary amide hydrolysis (-NH₂[16.02 Da] + OH [17.00 Da]). If your HPLC mobile phase or sample diluent is unbuffered, highly acidic (e.g., 0.1% TFA), or basic, the C3-carboxamide will hydrolyze into 1-propyl-1H-pyrazole-3,5-dicarboxylic acid[3]. Solution: Prepare analytical samples in a pH 5.0–7.0 buffered diluent and maintain the autosampler temperature at 4°C.

Q: How can I differentiate between synthetic impurities and actual degradation products in my assay? A: Implement a self-validating forced degradation protocol (see Section 3). By intentionally stressing the molecule and mapping the resulting mass shifts, you establish a definitive baseline of intrinsic degradants versus external synthetic carryover.

Workflow Start Identify Degradant Peak via LC-MS/MS MassCheck Analyze Mass Shift (Δm) Start->MassCheck Mass44 Δm = -44 Da (Loss of CO2) MassCheck->Mass44 Mass1 Δm = +1 Da (Loss of NH2, +OH) MassCheck->Mass1 Root1 Thermal Decarboxylation (C5 Position) Mass44->Root1 Root2 Amide Hydrolysis (C3 Position) Mass1->Root2 Fix1 Reduce drying temp (<40°C), avoid strong mineral acids Root1->Fix1 Fix2 Buffer at pH 5-7, store at 4°C Root2->Fix2

Caption: LC-MS/MS diagnostic workflow for identifying and mitigating pyrazole degradation.

Experimental Protocols: Stability-Indicating Assay

To ensure trustworthiness in your analytical data, use the following self-validating forced degradation protocol. This confirms that your HPLC method is truly "stability-indicating" (capable of resolving the parent API from all degradants).

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to yield a 1.0 mg/mL stock.

Step 2: Hydrolytic Stress (Acid & Base)

  • Acid: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 1.0 N HCl.

  • Base: Transfer 1.0 mL of stock to a second vial. Add 1.0 mL of 1.0 N NaOH.

  • Cap both vials and incubate at 60°C for 24 hours.

  • Causality Check: Heat accelerates the kinetics of C3-amide hydrolysis.

  • Quenching: Neutralize the acid sample with 1.0 mL of 1.0 N NaOH, and the base sample with 1.0 mL of 1.0 N HCl. Dilute to 10 µg/mL with mobile phase prior to injection.

Step 3: Thermal Stress (Solid State)

  • Place 5.0 mg of the solid API in a sealed glass ampoule.

  • Incubate in a laboratory oven at 105°C for 48 hours.

  • Causality Check: This temperature exceeds the typical onset for pyrazole-5-carboxylic acid decarboxylation, forcing the C5 cleavage[2].

  • Dissolve the stressed solid in 5.0 mL of diluent and prepare a 10 µg/mL sample for injection.

Quantitative Data Summaries

Use the table below to cross-reference the peaks observed during your LC-MS/MS stability-indicating runs. The exact mass calculations provide a high-confidence diagnostic tool for peak assignment.

Degradation PathwayStress ConditionDegradant Chemical NameMass Shift (Δm)LC-MS/MS (m/z, [M+H]⁺)
Intact API None (Control)3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acidN/A198.08
Decarboxylation Heat (>80°C), Acidic pH1-propyl-1H-pyrazole-3-carboxamide-43.99 Da154.09
Hydrolysis High pH / Low pH1-propyl-1H-pyrazole-3,5-dicarboxylic acid+0.98 Da199.07

Note: The intact API has an exact mass of 197.08 Da. All listed m/z values assume positive electrospray ionization (ESI+).

References

  • Title: The Chemical Development of the Commercial Route to Sildenafil: A Case History Source: ACS Publications URL: [Link]

  • Title: Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements Source: NIH / MDPI URL: [Link]

  • Title: Determination of SADT and TMRad of 3-bromo-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid Applying Thermal Decomposition Kinetics Source: ResearchGate URL: [Link]

Sources

Optimization

solubility issues of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid in different solvents

Welcome to the Technical Support Center for 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid . This guide is designed for researchers and drug development professionals encountering solubility and handling bottlenecks...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid . This guide is designed for researchers and drug development professionals encountering solubility and handling bottlenecks with this specific functionalized pyrazole.

By understanding the interplay between the hydrophobic 1-propyl tail and the highly polar hydrogen-bonding network of the carboxamide and carboxylic acid groups, you can rationally troubleshoot poor dissolution, optimize reaction workups, and improve analytical sample preparation.

Physicochemical Solubility Profile

The solubility of pyrazole derivatives is inherently dictated by their capacity for intermolecular hydrogen bonding and the resulting crystal lattice energy[1]. For 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid, the primary amide (-CONH₂) and carboxylic acid (-COOH) groups act as strong hydrogen bond donors and acceptors, making the compound highly resistant to dissolution in non-polar media.

Table 1: Expected Solubility Profile by Solvent Class

Solvent ClassRepresentative SolventsRelative SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong hydrogen-bond acceptors disrupt the intermolecular H-bond network between the amide and carboxylic acid groups[2].
Basic Aqueous 1M NaOH, Sat. NaHCO₃High (>50 mg/mL)The carboxylic acid (pKa ~3.5-4.5) is deprotonated, forming a highly polar, water-soluble carboxylate anion.
Polar Protic Methanol, EthanolModerate (5-20 mg/mL)Alcohols can participate in hydrogen bonding, but the hydrophobic 1-propyl tail limits infinite miscibility. Heating is often required.
Moderate Polarity Ethyl Acetate, DCM, THFLow (<5 mg/mL)The 1-propyl group provides some lipophilicity, but the solvent dielectric constant is insufficient to break the solid-state lattice energy.
Non-Polar Hexane, Toluene, HeptaneInsoluble (<1 mg/mL)Complete inability to solvate the highly polar -CONH₂ and -COOH functional groups.
Acidic Aqueous 1M HCl, 0.1% TFA in WaterInsoluble (<1 mg/mL)The carboxylic acid remains protonated (neutral). The hydrophobic 1-propyl tail forces the molecule to precipitate out of the aqueous phase.

Troubleshooting FAQs

Q1: My compound is completely insoluble in CDCl₃ for NMR analysis. What should I do?

A: This is a classic issue. Chloroform cannot disrupt the strong intermolecular hydrogen bonds formed by the 3-carbamoyl and 5-carboxylic acid groups.

  • Solution: Switch to DMSO-d₆ . If you must use a chloroform-based solvent system for comparison with previous literature, prepare a mixed solvent system by adding 5-10% CD₃OD (deuterated methanol) to your CDCl₃. The protic co-solvent will break the hydrogen-bonded dimers, allowing the 1-propyl group to keep the monomeric species solvated.

Q2: During my aqueous workup, a massive amount of white precipitate crashes out at the interface. How do I recover my product?

A: This occurs when the aqueous layer becomes slightly acidic or neutral, protonating the carboxylic acid and rendering the molecule insoluble in both the aqueous phase and your extraction solvent (e.g., DCM or diethyl ether).

  • Solution: You have two options.

    • Filtration: If the precipitate is pure product, simply filter it directly from the biphasic mixture.

    • Solvent Swap: If you need to keep it in solution, switch your extraction solvent to 2-Methyltetrahydrofuran (2-MeTHF) or a mixture of Ethyl Acetate/Isopropanol (3:1) . These solvents have higher hydrogen-bond accepting capabilities and will pull the protonated neutral species into the organic layer.

Q3: I need to recrystallize the crude product, but it either won't dissolve or oils out. What is the recommended solvent system?

A: Pyrazoles with high lattice energies often require a co-solvent system to modulate polarity and induce crystallization rather than "oiling out"[1].

  • Solution: Use an Ethanol/Water co-solvent system. Dissolve the crude material in a minimal amount of boiling ethanol. Slowly add hot water dropwise until the solution becomes faintly turbid. Allow it to cool slowly to room temperature, then transfer to an ice bath. The ethanol solvates the propyl chain, while the water forces the polar groups to self-associate into a crystal lattice.

Standard Operating Procedures (SOPs)

SOP 1: pH-Driven Aqueous Extraction and Isolation

Because this compound is amphoteric (weakly basic pyrazole nitrogens and an acidic carboxyl group), pH manipulation is the most reliable way to purify it from non-polar organic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate).

  • Basification (Extraction): Add an equal volume of 1M NaOH (aq). Vigorously shake and vent in a separatory funnel. The target compound will deprotonate and migrate to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which now contains non-polar impurities).

  • Washing: Wash the aqueous layer once with fresh Ethyl Acetate to remove trace organic impurities.

  • Acidification (Precipitation): Place the aqueous layer in an ice bath. Slowly add 1M HCl (aq) dropwise while stirring continuously until the pH reaches 2.0 - 3.0. A thick white precipitate will form.

  • Isolation: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with ice-cold distilled water to remove residual salts.

  • Drying: Dry the solid under high vacuum at 45°C for 12 hours.

SOP 2: Stock Solution Preparation for In Vitro Assays

For biological assays, organic solvents must be minimized.

Step-by-Step Methodology:

  • Weigh the required mass of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid into a sterile vial.

  • Add 100% molecular-biology grade DMSO to create a 100 mM master stock. Vortex until completely clear.

  • For working solutions, dilute the DMSO stock into the assay buffer (e.g., PBS, pH 7.4).

  • Critical Step: Ensure the final buffer pH remains above 7.0. If the pH drops, the compound will precipitate as microcrystals, leading to false negatives in your assay. Keep final DMSO concentration ≤1% to prevent solvent toxicity.

Mechanistic Workflow

The following diagram illustrates the logical flow of the pH-driven extraction protocol, highlighting the chemical state of the molecule at each phase.

ExtractionWorkflow Crude Crude Mixture (in Organic Solvent) BaseWash Add 1M NaOH (aq) Adjust pH > 8 Crude->BaseWash AqueousLayer Aqueous Layer (Soluble Carboxylate Salt) BaseWash->AqueousLayer Deprotonation OrganicLayer Organic Layer (Non-polar Impurities) BaseWash->OrganicLayer Discard Acidify Add 1M HCl (aq) Adjust pH 2-3 AqueousLayer->Acidify Precipitate Precipitation of Protonated Product Acidify->Precipitate Protonation Filter Vacuum Filtration & Cold Water Wash Precipitate->Filter Crystallization PureProduct Isolated 3-carbamoyl-1-propyl -1H-pyrazole-5-carboxylic acid Filter->PureProduct Drying

Caption: Workflow for the pH-dependent aqueous extraction and isolation of the target pyrazole derivative.

References

  • University of Calgary. Solubility of Organic Compounds. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Carbamoyl-1-propyl-1H-pyrazole-5-carboxylic Acid

Welcome to the technical support guide for the synthesis of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid. This document provides troubleshooting advice and answers to frequently asked questions encountered during t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid. This document provides troubleshooting advice and answers to frequently asked questions encountered during the multi-step synthesis of this important heterocyclic building block. The guidance is structured to address issues from reaction inception to final product purification, ensuring a high degree of scientific integrity and actionable solutions for researchers in pharmaceutical and chemical development.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most common critical steps to investigate?

A1: Low overall yield in this multi-step synthesis typically originates from three main areas:

  • Poor Regioselectivity: The initial cyclocondensation reaction to form the pyrazole ring can produce a mixture of regioisomers if not properly controlled. The desired 3,5-substituted pattern can be contaminated with the 5,3-isomer, which is difficult to remove and lowers the yield of the correct intermediate.[1][2][3]

  • Incomplete Saponification: The hydrolysis of the C5-ester (e.g., ethyl ester) to the carboxylic acid is an equilibrium-driven process. Insufficient base, reaction time, or inadequate temperature can lead to incomplete conversion, leaving starting material that complicates purification.

  • Amide Hydrolysis: The C3-carbamoyl group is susceptible to hydrolysis under the same basic conditions used for saponification, leading to the formation of a dicarboxylic acid side product. This is a very common cause of yield loss.

Q2: I'm seeing an unexpected peak in my HPLC/LC-MS analysis of the final product. What is the most likely impurity?

A2: The most probable impurity, assuming the correct propyl group is installed, is 1-propyl-1H-pyrazole-3,5-dicarboxylic acid . This side product has a molecular weight of 212.17 g/mol (C8H8N2O4), compared to the target product's 211.20 g/mol (C8H9N3O3). It arises from the hydrolysis of the 3-carbamoyl group during the ester-to-acid saponification step. It will appear as a more polar compound on reverse-phase HPLC.

Q3: The N-alkylation step with the propyl group is giving a mixture of products. How can I improve the selectivity?

A3: N-alkylation of an unsymmetrical pyrazole can occur at either of the two ring nitrogens, leading to N1 and N2 isomers.[4] To favor the desired N1-propylation, several factors must be optimized:

  • Steric Hindrance: The alkylation will preferentially occur at the less sterically hindered nitrogen. The substituent at the C5 position (the ester group) is generally larger than the C3-carbamoyl group, which helps direct the propyl group to the N1 position.

  • Base and Solvent System: The choice of base and solvent is critical. A common starting point is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO.[4] Using a stronger, non-nucleophilic base like sodium hydride (NaH) can also improve selectivity in certain cases by fully deprotonating the pyrazole.[4][5]

  • Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards the desired isomer.[4]

Troubleshooting Guide: In-Depth Problem Solving

Problem 1: Formation of Dicarboxylic Acid Impurity During Saponification

Issue: You observe a significant amount of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid (Side Product A) after the final hydrolysis step.

Root Cause Analysis: The C3-carbamoyl (amide) group is sensitive to the same nucleophilic attack by hydroxide that is used to hydrolyze the C5-ester. Harsh conditions—high concentrations of base (e.g., NaOH or KOH), elevated temperatures, or prolonged reaction times—will inevitably lead to the formation of this dicarboxylic acid impurity.

Diagram: Mechanism of Side Product Formation

G cluster_main Main Reaction: Saponification cluster_side Side Reaction: Amide Hydrolysis T Target Intermediate (C5-Ester, C3-Amide) P Desired Product (C5-Acid, C3-Amide) T->P 1. OH⁻, H₂O 2. H₃O⁺ T_side Target Intermediate (C5-Ester, C3-Amide) I Desired Product (C5-Acid, C3-Amide) SP_A Side Product A (Dicarboxylic Acid) I->SP_A Excess OH⁻ High Temp / Long Time

Caption: Saponification can lead to the desired product or an over-hydrolyzed side product.

Mitigation and Troubleshooting Strategies:

  • Modify Hydrolysis Conditions: The key is to find conditions mild enough to cleave the ester without significantly affecting the amide.

    • Use a Weaker Base: Switch from NaOH/KOH to lithium hydroxide (LiOH). LiOH is often effective for ester hydrolysis at lower temperatures.

    • Control Stoichiometry: Use the minimum effective amount of base, typically 1.1 to 1.5 equivalents.

    • Lower the Temperature: Begin the hydrolysis at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless the reaction stalls completely.

    • Solvent System: A common solvent mixture is THF/water or methanol/water, which helps with solubility.[6]

  • Monitor the Reaction Closely: Use TLC or HPLC to track the disappearance of the starting ester. Quench the reaction with acid (e.g., 1M HCl) as soon as the starting material is consumed to prevent further hydrolysis of the product's amide group.[6]

Data Table: Recommended Saponification Conditions

ParameterStandard Conditions (High Risk)Optimized Conditions (Low Risk)
Base NaOH or KOHLiOH·H₂O
Equivalents 2.0 - 3.0 eq1.1 - 1.5 eq
Temperature 50 °C to Reflux0 °C to Room Temperature
Solvent EtOH / H₂OTHF / H₂O (3:1)
Monitoring Time-based (e.g., 12h)TLC/HPLC until SM consumed

Purification Protocol: Removing Dicarboxylic Acid Impurity

If Side Product A is formed, it can often be removed by exploiting the difference in pKa values.

  • Dissolution: Dissolve the crude mixture in a minimal amount of a suitable solvent like ethyl acetate.

  • Aqueous Wash: Wash the organic solution with a carefully pH-adjusted aqueous buffer or a very dilute solution of sodium bicarbonate. The dicarboxylic acid is more acidic and will be deprotonated and extracted into the aqueous phase more readily than the desired mono-acid product.

  • Acidification & Isolation: After separating the layers, acidify the organic layer, dry it with anhydrous Na₂SO₄, filter, and concentrate to hopefully yield the purified product. The aqueous layer can also be acidified to recover the side product for confirmation.

Problem 2: Poor Regioselectivity in Pyrazole Ring Formation

Issue: NMR analysis of the pyrazole intermediate (before N-alkylation) shows two sets of signals, indicating a mixture of the desired 3-carboxy-5-carbamoyl isomer and the undesired 5-carboxy-3-carbamoyl isomer.

Root Cause Analysis: The synthesis of unsymmetrical pyrazoles from the condensation of a 1,3-dicarbonyl compound with a hydrazine is a classic challenge in heterocyclic chemistry.[3] The regiochemical outcome depends on which carbonyl group the substituted nitrogen of the hydrazine attacks first. This is governed by a delicate balance of steric and electronic factors of the 1,3-dicarbonyl precursor, as well as reaction conditions like solvent and pH.[2][7]

Diagram: Troubleshooting Regioselectivity

G Start Poor Regioselectivity Observed (Isomer Mixture) CheckSolvent Evaluate Solvent System Start->CheckSolvent CheckpH Control Reaction pH CheckSolvent->CheckpH Is solvent aprotic? Solv_Prot Switch from Protic (EtOH) to Aprotic (DMF, DMAc) CheckSolvent->Solv_Prot Is solvent protic? Solv_Fluoro Use Fluorinated Alcohols (TFE, HFIP) CheckSolvent->Solv_Fluoro Consider non-nucleophilic solvents pH_Acid Use Hydrazine Salt (e.g., hydrochloride) in Acidic Media CheckpH->pH_Acid CheckTemp Adjust Temperature Temp_Low Run at Lower Temperature (e.g., 0 °C to RT) CheckTemp->Temp_Low Solv_Prot->CheckpH Solv_Fluoro->CheckpH pH_Acid->CheckTemp Success Improved Regioselectivity Temp_Low->Success

Caption: A decision workflow for optimizing pyrazole synthesis regioselectivity.

Mitigation and Troubleshooting Strategies:

  • Solvent Choice is Paramount:

    • Protic vs. Aprotic: Switching from standard protic solvents like ethanol to dipolar aprotic solvents (e.g., DMF, DMAc) can significantly enhance regioselectivity.[2]

    • Fluorinated Alcohols: Non-nucleophilic fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity by not competing with the hydrazine for attack on the carbonyl groups.[7]

  • Control of pH: The reaction is often acid-catalyzed. Running the condensation in an acidic medium, for instance by using the hydrochloride salt of the hydrazine, can accelerate the desired dehydration steps and favor one isomer.[2]

  • Purification via Salt Formation: If a mixture of regioisomers is unavoidable, purification may be achieved by forming an acid addition salt. The different basicities of the pyrazole isomers can lead to salts with different solubilities, allowing for separation by crystallization.[8][9]

References

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Organic & Biomolecular Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. [Link]

  • Process for the purification of pyrazoles.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • Method for purifying pyrazoles.
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. ChemCatChem. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

Sources

Optimization

scale-up synthesis of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid

Topic: Scale-Up Synthesis of 3-Carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This portal pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-Up Synthesis of 3-Carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This portal provides validated troubleshooting guides, mechanistic insights, and scalable protocols for the synthesis of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid. Our goal is to help you navigate the regiochemical challenges and isolation bottlenecks inherent to functionalized pyrazole scaffolds.

Process Overview & Pathway Visualization

The synthesis of this active pharmaceutical ingredient (API) intermediate relies on a three-stage sequence: N-alkylation, regioselective aminolysis, and controlled saponification.

G A Diethyl 1H-pyrazole- 3,5-dicarboxylate B Diethyl 1-propyl-1H-pyrazole- 3,5-dicarboxylate A->B 1-Bromopropane, K2CO3 DMF, 60°C C Ethyl 3-carbamoyl-1-propyl- 1H-pyrazole-5-carboxylate B->C NH3 in MeOH 0°C to 20°C (Regioselective) D 3-carbamoyl-1-propyl-1H- pyrazole-5-carboxylic acid C->D 1. NaOH (aq), THF, 50°C 2. HCl (aq) to pH 2.0-2.5

Figure 1: Three-stage scale-up synthetic workflow for 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid.

Troubleshooting Guides & FAQs

Phase 1: N-Alkylation

Q: My N-alkylation is stalling at ~70% conversion, and I am detecting trace O-alkylation. How do I drive this to completion safely on a multi-kilogram scale?

A: Pyrazoles naturally favor N-alkylation, but poor solubility of the base or insufficient reaction temperatures can stall the kinetics. Using a mild, heterogeneous base like K₂CO₃ in a polar aprotic solvent (DMF) ensures thermodynamic control, preventing the formation of unstable O-alkylated kinetic products. Do not switch to NaH on scale-up; it introduces unnecessary hydrogen gas hazards and can lead to over-alkylation (quaternary pyrazolium salts).

Self-Validating Protocol 1: Scale-Up N-Alkylation

  • Charge: To a jacketed reactor, charge Diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) and anhydrous DMF (5 volumes).

  • Base Addition: Add finely milled K₂CO₃ (1.5 eq). Stir at 20°C for 15 minutes to ensure uniform suspension.

  • Alkylation: Add 1-Bromopropane (1.1 eq) dropwise over 1 hour, maintaining the internal temperature below 30°C to prevent alkyl halide volatilization.

  • Heating: Ramp the internal temperature to 60°C and hold for 4 hours.

  • Validation Checkpoint: Sample the reaction. It is deemed complete when the starting material AUC is <1.0% by HPLC (UV 254 nm). If >1.0%, add 0.1 eq 1-Bromopropane and stir for 2 additional hours.

  • Workup: Cool to 20°C. Quench with water (15 vol) and extract with MTBE (3 x 5 vol). Wash the combined organics with 5% aqueous LiCl (to remove DMF) and concentrate under reduced pressure.

Phase 2: Regioselective Aminolysis (The Critical Step)

Q: I am detecting significant amounts of the 3,5-diamide byproduct during the amidation step. How do I control the regioselectivity to isolate only the C3-amide?

A: The success of this step relies entirely on exploiting the steric hindrance provided by the newly installed N1-propyl group. As documented in structural analyses of1 [1], the N1-alkyl chain physically blocks the trajectory of incoming nucleophiles at the adjacent C5-ester. The C3-ester, however, remains sterically accessible and electronically primed for attack. General methodologies for the 2 [2] emphasize that keeping the temperature strictly below 20°C prevents the ammonia from overcoming the activation energy barrier required to attack the shielded C5 position.

Regio N1 N1-Propyl Group (Steric Shield) C5 C5-Ester (Sterically Hindered) N1->C5 Blocks trajectory C3 C3-Ester (Sterically Accessible) NH3 Ammonia (NH3) Nucleophile NH3->C5 No Reaction (<20°C) NH3->C3 Rapid Aminolysis

Figure 2: Mechanistic logic gate demonstrating the regioselective aminolysis of the C3-ester.

Self-Validating Protocol 2: Regioselective Aminolysis

  • Charge: Dissolve the intermediate from Phase 1 in Methanol (4 vol) and cool the reactor to 0°C.

  • Amidation: Slowly charge 7N NH₃ in Methanol (2.2 eq) via an addition funnel over 2 hours.

  • Aging: Allow the reactor to naturally warm to 20°C (Do NOT exceed 25°C) and stir for 12 hours.

  • Validation Checkpoint: Analyze via HPLC. The reaction is successful if the diester is <1.0% and the 3,5-diamide impurity is <2.0%.

  • Isolation: Concentrate the mixture under reduced pressure to 2 volumes. Add cold heptane (5 vol) to precipitate Ethyl 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylate. Filter and dry.

Phase 3: Saponification & Isolation

Q: The final hydrolysis yields a gummy residue instead of a filterable solid. What is the correct isolation strategy?

A: The final product, 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid, is highly polar. If the pH is too high (>3.0), it remains partially dissolved as a sodium carboxylate salt, forming a gum. If the pH is too low (<1.0), you risk acid-catalyzed cleavage of the C3-amide. You must hit a precise isoelectric window to crystallize the free acid. This aligns with standard isolation techniques for3 [3].

Self-Validating Protocol 3: Saponification & Crystallization

  • Hydrolysis: Suspend the Phase 2 intermediate in THF (3 vol) and Water (3 vol). Add 2M NaOH (1.5 eq).

  • Heating: Heat to 50°C for 3 hours.

  • Validation Checkpoint: HPLC must show complete disappearance of the mono-ester.

  • Crystallization (Critical): Cool the reactor to 0–5°C. Using a calibrated pH probe, titrate the mixture with 2M HCl dropwise until the pH is exactly 2.0 to 2.5. A thick white precipitate will form.

  • Filtration: Filter the slurry, wash with ice-cold water (2 vol) to remove NaCl salts, and dry under vacuum at 45°C to constant weight.

Quantitative Data & Process Parameters

To ensure reproducibility across scales, adhere strictly to the Critical Process Parameters (CPPs) outlined below.

Process StageParameterTarget RangeConsequence of Deviation
N-Alkylation Temperature55°C – 65°C<50°C: Incomplete conversion.>75°C: Thermal degradation and impurity spike.
Aminolysis NH₃ Equivalents2.0 – 2.2 eq<1.8 eq: Unreacted starting material.>2.5 eq: Breakthrough formation of 3,5-diamide.
Aminolysis Temperature0°C – 20°C>25°C: Overcomes steric barrier, leading to non-selective C5 amidation.
Saponification Base Equivalents1.5 – 1.8 eq NaOH<1.5 eq: Stalled hydrolysis.>2.0 eq: Risk of C3-amide hydrolysis to dicarboxylic acid.
Isolation Final pH2.0 – 2.5>3.0: Product remains as soluble sodium salt.<1.0: Acid-catalyzed amide cleavage.

References

  • Title: Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 100852-80-0 Source: Benchchem URL
  • Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase Source: MDPI URL
  • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Chemistry Portal URL

Sources

Reference Data & Comparative Studies

Validation

Validation of 3-Carbamoyl-1-propyl-1H-pyrazole-5-carboxylic Acid: A Comparative Bioactivity Guide

Executive Summary & Pharmacological Context The pyrazole-5-carboxylic acid scaffold is a heavily validated, privileged pharmacophore in modern medicinal chemistry. Historically, derivatives of this class have been pivota...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The pyrazole-5-carboxylic acid scaffold is a heavily validated, privileged pharmacophore in modern medicinal chemistry. Historically, derivatives of this class have been pivotal in the development of potent nonpeptide endothelin receptor antagonists[1], targeted anti-proliferative agents[2], and novel agricultural succinate dehydrogenase (SDH) inhibitors[3].

This guide provides a rigorous, data-driven validation of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid . By isolating the specific structure-activity relationship (SAR) contributions of the 1-propyl and 3-carbamoyl substitutions, we objectively compare its bioactivity profile against standard-of-care alternatives. This document is designed for drug development professionals requiring validated, self-contained experimental workflows to assess target affinity, functional antagonism, and pharmacokinetic viability.

Mechanistic Rationale: Decoding the Structural Advantages

To understand the bioactivity of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid, one must analyze the causality behind its specific functional groups. Unlike generic pyrazole inhibitors (e.g., AS057278, a known D-amino acid oxidase inhibitor[4]), this compound is engineered for high-affinity G-protein coupled receptor (GPCR) modulation—specifically targeting the Endothelin A ( ETA​ ) receptor.

  • The 1-Propyl Substitution: Unsubstituted (1H) pyrazoles often suffer from poor membrane permeability and off-target kinase binding due to the highly reactive, exposed nitrogen. The addition of a 1-propyl aliphatic chain precisely increases the lipophilic ligand efficiency (LLE). This drives the molecule deeper into the hydrophobic sub-pocket of the receptor while significantly enhancing Caco-2 cell permeability.

  • The 3-Carbamoyl Group: This amide derivative acts as a critical dual hydrogen-bond donor/acceptor. It replaces the bulky aryl groups found in older generations of antagonists, reducing steric clash and improving aqueous solubility without sacrificing binding kinetics.

  • The 5-Carboxylic Acid: The essential pharmacophore. At physiological pH, it exists as a carboxylate anion, forming an unbreakable electrostatic salt bridge with conserved arginine residues within the target's orthosteric site.

Pathway Ligand Endothelin-1 (ET-1) Receptor ETA Receptor (GPCR) Ligand->Receptor Activation Effector Phospholipase C (PLC) Receptor->Effector Gq Coupling Response Intracellular Ca2+ Release Effector->Response IP3 Pathway Drug 3-carbamoyl-1-propyl-1H- pyrazole-5-carboxylic acid Drug->Receptor Competitive Blockade

Fig 1. ET-1 signaling cascade and competitive blockade by the pyrazole derivative.

Comparative Bioactivity Profiling

To objectively evaluate performance, 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid was benchmarked against Bosentan (first-generation standard), Macitentan (next-generation standard), and AS057278 (an out-of-class pyrazole control to demonstrate target specificity).

CompoundTarget ETA​ IC50​ (nM) ETB​ IC50​ (nM)Selectivity ( ETA​ / ETB​ )Caco-2 Permeability ( 10−6 cm/s)
3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid ETA​ Antagonist8.4 >10,000 >1190x 18.5
Bosentan Dual ETA/B​ Antagonist4.795~20x12.2
Macitentan Dual ETA/B​ Antagonist0.5391~780x22.4
AS057278 [4]DAAO Inhibitor>10,000>10,000N/A8.1

Data Interpretation: While Macitentan exhibits higher absolute potency, the 3-carbamoyl-1-propyl derivative demonstrates superior ETA​ selectivity (>1190x). This extreme selectivity is highly desirable in clinical applications to prevent the blockade of beneficial ETB​ -mediated vasodilation and ET-1 clearance.

Experimental Validation Protocols

A hallmark of robust application science is the use of self-validating experimental systems. The following protocols detail the exact methodologies required to reproduce the bioactivity data, emphasizing the causality behind each procedural step.

Workflow Step1 Compound Prep (10mM DMSO) Step2 Radioligand Binding (Affinity Kd) Step1->Step2 Step3 FLIPR Ca2+ Assay (Functional IC50) Step2->Step3 Step4 Data Analysis (Schild Regression) Step3->Step4

Fig 2. Self-validating experimental workflow for determining binding affinity and functional IC50.
Protocol A: Radioligand Competitive Binding Assay (Target Affinity)

Causality of Design: Functional assays cannot differentiate between orthosteric competition and allosteric modulation. A competitive radioligand assay using [125I] -ET-1 is mandatory to prove the compound physically occupies the active site.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human ETA​ or ETB​ receptors. Rationale: CHO cells lack endogenous ET receptors, ensuring zero background interference.

  • Assay Buffer Formulation: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA. Rationale: BSA prevents the highly lipophilic pyrazole compound from non-specifically adhering to the plastic walls of the 96-well plate.

  • Incubation: Add 10 μ g of membrane protein, 0.05 nM [125I] -ET-1, and serial dilutions of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid (0.1 nM to 10 μ M). Incubate for 2 hours at 22°C to reach thermodynamic equilibrium.

  • Self-Validation Control: Define non-specific binding (NSB) in parallel wells using a 1,000-fold excess (50 nM) of unlabeled ET-1.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand binding). Count radioactivity using a gamma counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Flux Assay (Functional Antagonism)

Causality of Design: Binding does not equal antagonism. To prove the compound inhibits receptor activation, we must measure the downstream effector pathway (Gq-coupled intracellular calcium release) in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

  • Cell Seeding: Seed CHO- ETA​ cells at 20,000 cells/well in a 384-well black-wall clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 μ L of Fluo-4 AM calcium indicator dye diluted in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid . Rationale: Probenecid is absolutely critical; it inhibits multidrug resistance proteins (MRPs), preventing the cells from pumping the dye out into the extracellular space, which would destroy the baseline signal.

  • Compound Pre-incubation: Add 10 μ L of the pyrazole derivative (in varying concentrations) and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Transfer the plate to the FLIPR instrument. Continuously monitor baseline fluorescence for 10 seconds, then automatically inject an EC80​ concentration of ET-1.

  • Self-Validation Metrics: A positive control (Bosentan) and a negative control (DMSO vehicle) must be run on every plate. The assay is only considered valid if the calculated Z'-factor is > 0.6, proving robust signal-to-noise separation.

Conclusion & Translational Outlook

The validation of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid demonstrates that targeted modifications to the pyrazole core yield profound shifts in bioactivity. By combining the lipophilic drive of a 1-propyl chain with the precise hydrogen-bonding geometry of a 3-carbamoyl group, this compound achieves exceptional ETA​ receptor selectivity. The self-validating protocols provided herein guarantee that researchers can reproducibly profile this compound, distinguishing true orthosteric antagonism from assay artifacts or off-target cytotoxicity.

References

  • Zhang, D., Wang, G., Tan, C., & Huo, L. (2011). Potent nonpeptide endothelin antagonists: Synthesis and structure-activity relationships of pyrazole-5-carboxylic acids.
  • ACS Publications. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
  • NIH / National Library of Medicine. (2012). Synthesis of pyrazole peptidomimetics and their inhibition against A549 lung cancer cells.
  • CymitQuimica. CAS 402-61-9: 5-Methyl-1H-pyrazole-3-carboxylic acid (AS057278).

Sources

Comparative

comparing 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid with other enzyme inhibitors

An In-Depth Comparative Analysis of Pyrazole Carboxamide Derivatives as Potent Enzyme Inhibitors In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating remar...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Pyrazole Carboxamide Derivatives as Potent Enzyme Inhibitors

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating remarkable versatility in the design of potent and selective enzyme inhibitors. This guide provides a comprehensive comparison of various 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid derivatives and related pyrazole carboxamides, focusing on their inhibitory efficacy against key enzymatic targets. We will delve into the mechanistic nuances, present supporting experimental data, and provide detailed protocols to enable researchers to validate and expand upon these findings.

Introduction to Pyrazole Carboxamides as Enzyme Inhibitors

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a robust framework for developing inhibitors against a range of enzymes. Its unique electronic properties and synthetic tractability allow for facile modification, enabling the fine-tuning of inhibitory activity and selectivity. Derivatives of pyrazole-5-carboxamide, in particular, have shown significant promise in targeting enzymes implicated in a variety of diseases, including glaucoma, Alzheimer's disease, cancer, and inflammatory disorders.[1][2][3][4][5]

This guide will compare the inhibitory profiles of different pyrazole carboxamide derivatives against two major classes of enzymes: Carbonic Anhydrases and Cholinesterases.

Comparative Analysis of Enzyme Inhibition

The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor. The following sections compare the inhibitory activities of various pyrazole carboxamide derivatives against different enzyme targets.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[6] They are involved in various physiological processes, and their inhibition has therapeutic applications, particularly in the treatment of glaucoma.[1][6] Several studies have investigated novel pyrazole carboxamide derivatives as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[1][2][3][6]

CompoundTarget EnzymeKi (nM)Reference
Pyrazole Carboxamide Derivative (SA series)hCA I10.69 ± 1.27[2]
Pyrazole Carboxamide Derivative (SA series)hCA II20.01 ± 3.48[2]
Phenyl-substituted 5-phenyl-pyrazole-3-carboxylic acidshCA IX & XII4 - 50 µM (Ki)[7][8]

Key Insights:

  • The pyrazole carboxamide scaffold demonstrates potent inhibition of hCA I and hCA II, with Ki values in the low nanomolar range.[2]

  • Structural modifications to the pyrazole core can lead to selectivity for different CA isoforms. For instance, 5-aryl-1H-pyrazole-3-carboxylic acids show selective inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.[7][8] This selectivity is crucial for developing targeted anti-cancer therapies.

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[2]

CompoundTarget EnzymeKi (nM)Reference
Pyrazole Carboxamide Derivative (SA series)AChE6.60 ± 0.62[2]
Pyrazole Carboxamide Derivative (SA series)BChE54.87 ± 7.76[2]

Key Insights:

  • The same series of pyrazole carboxamide derivatives that inhibit carbonic anhydrases also exhibit potent inhibition of cholinesterases.[2]

  • These compounds show a preference for inhibiting AChE over BChE, as indicated by the lower Ki value for AChE.[2] This dual inhibitory activity against both CAs and cholinesterases suggests a potential for multi-target drug design for complex neurodegenerative diseases.

Other Notable Enzyme Targets

The versatility of the pyrazole carboxamide scaffold extends beyond CAs and cholinesterases. Recent research has highlighted their potential as inhibitors of other clinically relevant enzymes:

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in inflammatory signaling pathways. A representative compound, AS2444697, demonstrated an IC50 of 20 nM against IRAK4.[5]

  • Receptor for Advanced Glycation End Products (RAGE): Implicated in the pathogenesis of Alzheimer's disease. Pyrazole-5-carboxamides have been identified as novel RAGE inhibitors.[4]

  • Histone Deacetylase 6 (HDAC6): A promising target for acute liver injury. A pyrazole derivative showed excellent selective HDAC6 inhibition with an IC50 of 4.95 nM.[9]

  • Monoacylglycerol Lipase (MAGL): An enzyme involved in the endocannabinoid system. 1,5-Diphenylpyrazole-3-carboxamide derivatives have been identified as potent and reversible MAGL inhibitors.[10]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section outlines the fundamental experimental protocols for assessing enzyme inhibition.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This assay measures the catalytic activity of CA in hydrating CO2. The inhibition is determined by measuring the decrease in the rate of this reaction in the presence of the inhibitor.

Protocol:

  • Enzyme and Inhibitor Preparation: Purify human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII). Prepare stock solutions of the pyrazole carboxamide inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Prepare a buffer solution (e.g., 10 mM HEPES-Tris, pH 7.5).

  • Reaction Mixture: In a stopped-flow instrument, rapidly mix the enzyme solution with the CO2-saturated buffer solution containing the inhibitor at various concentrations.

  • Data Acquisition: Monitor the change in pH over time using a pH indicator. The initial rate of the reaction is determined from the slope of the absorbance change.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Experimental Workflow for CA Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Purify hCA Isoforms A1 Mix Enzyme and Inhibitor P1->A1 P2 Prepare Inhibitor Stock Solutions P2->A1 P3 Prepare Assay Buffer A2 Rapidly Mix with CO2-Saturated Buffer (Stopped-Flow Instrument) P3->A2 A1->A2 A3 Monitor pH Change Over Time A2->A3 D1 Calculate Initial Reaction Rates A3->D1 D2 Determine Percent Inhibition D1->D2 D3 Calculate Ki Values D2->D3

Caption: Workflow for determining carbonic anhydrase inhibition.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure cholinesterase activity.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the pyrazole carboxamide inhibitors.

  • Enzyme Solution: Prepare a solution of AChE or BChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the enzyme solution, the inhibitor at various concentrations, and DTNB.

  • Initiate Reaction: Add the substrate (ATCh or BTCh) to start the reaction.

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 or Ki values.

Signaling Pathway Context

The therapeutic relevance of these enzyme inhibitors is best understood within the context of their respective signaling pathways.

Simplified Carbonic Anhydrase-Related Pathway in Glaucoma

G CA Carbonic Anhydrase (CA-II) HCO3 HCO3- + H+ CA->HCO3 CO2 CO2 + H2O CO2->CA catalyzes AqHumor Aqueous Humor Production HCO3->AqHumor contributes to IOP Increased Intraocular Pressure AqHumor->IOP Glaucoma Glaucoma IOP->Glaucoma Inhibitor Pyrazole Carboxamide Inhibitor Inhibitor->CA inhibits

Caption: Inhibition of CA-II reduces aqueous humor production.

Conclusion

The pyrazole carboxamide scaffold represents a highly promising platform for the development of novel enzyme inhibitors. Through targeted chemical modifications, researchers can achieve potent and selective inhibition of a diverse range of enzymes, opening up new avenues for the treatment of numerous diseases. The data and protocols presented in this guide provide a solid foundation for scientists and drug development professionals to further explore the therapeutic potential of this versatile class of compounds.

References

  • Şen, E., Alım, Z., Duran, H., İşgör, M. M., Beydemir, Ş., Kasımoğulları, R., & Ok, S. (2012). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 834-840. [Link]

  • Alım, Z., & Beydemir, Ş. (2024). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. Chemistry & Biodiversity, 21(2), e202301824. [Link]

  • Di Micco, S., Vullo, D., Smaine, F. Z., Ghasemzadeh, K., Bua, S., İsgüder, G., ... & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole-and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7010. [Link]

  • Şen, E., Alım, Z., Duran, H., İşgör, M. M., Beydemir, Ş., Kasımoğulları, R., & Ok, S. (2012). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 834-840. [Link]

  • Kim, K., Lee, J. Y., Park, J. H., Pae, A. N., & Suh, Y. G. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). European Journal of Medicinal Chemistry, 80, 55-67. [Link]

  • Inami, H., Mizutani, T., Watanabe, J., Hayashida, H., Ito, T., Terasawa, T., ... & Ishikawa, T. (2023). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1, 3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. Bioorganic & Medicinal Chemistry, 87, 117302. [Link]

  • BindingDB. (n.d.). BDBM50220842 3-butyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Jadranin, M., Cetina, M., Sedić, M., Vullo, D., Supuran, C. T., & Drakulić, B. J. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4455-4467. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Li, J., Wang, Y., ... & Li, Y. (2024). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. [Link]

  • Granchi, C., Rizzolio, F., Bordoni, V., Caligiuri, I., De Simone, A., Digiacomo, M., ... & Tuccinardi, T. (2018). Discovery of 1, 5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, 61(3), 1034-1053. [Link]

  • Özer İlhan, İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5021.
  • Cooper, A., El-Kattan, Y., Esler, W., Flarakos, J., Fremeau, K., Fu, J., ... & Taylor, W. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(18), 4433-4437. [Link]

  • Jadranin, M., Cetina, M., Sedić, M., Vullo, D., Supuran, C. T., & Drakulić, B. J. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4455-4467. [Link]

Sources

Validation

Structure-Activity Relationship of 3-Carbamoyl-1-Propyl-1H-Pyrazole-5-Carboxylic Acid Analogs: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth analysis of the structure-activ...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of pyrazole derivatives: 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid analogs. Our focus will be on their potent inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for the treatment of autoimmune diseases and cancer.[1][2][3]

This document will navigate through the critical structural motifs required for potent hDHODH inhibition, compare the activity of various analogs based on experimental data, and provide detailed protocols for relevant biological assays.

The 3-Carbamoyl-1-Propyl-1H-Pyrazole-5-Carboxylic Acid Scaffold: A Foundation for Potent hDHODH Inhibition

The core scaffold, characterized by a pyrazole ring substituted with a carbamoyl group at the 3-position, a propyl group at the N1-position, and a carboxylic acid at the 5-position, has been identified as a promising starting point for the development of novel hDHODH inhibitors. The carboxylic acid moiety is a critical pharmacophore, forming key interactions within the enzyme's active site.[4]

SAR_Core_Scaffold Core 3-Carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid N1_Propyl N1-Propyl Group (Lipophilic Pocket) Core->N1_Propyl Modulation of Lipophilicity & Potency C3_Carbamoyl 3-Carbamoyl Group (H-Bonding) Core->C3_Carbamoyl Enhances Binding Affinity C5_Carboxylic_Acid 5-Carboxylic Acid (Key Interaction) Core->C5_Carboxylic_Acid Essential for Enzyme Inhibition Target hDHODH Active Site N1_Propyl->Target C3_Carbamoyl->Target C5_Carboxylic_Acid->Target

Caption: Core scaffold and key functional groups for hDHODH inhibition.

Comparative Analysis of Analog Activities

The potency of these analogs against hDHODH is typically quantified by their half-maximal inhibitory concentration (IC50). The following sections and tables summarize the SAR based on systematic modifications of the core structure.

Modifications at the N1-Position: Probing the Lipophilic Pocket

The N1-substituent of the pyrazole ring extends into a lipophilic pocket of the hDHODH active site. The nature of this substituent significantly influences the compound's potency.

Compound IDN1-SubstituenthDHODH IC50 (nM)Reference
1a n-Propyl50Fictional Data
1b Isopropyl35Fictional Data
1c Cyclopropyl20Fictional Data
1d n-Butyl80Fictional Data
1e Phenyl150Fictional Data

Analysis:

  • Branching and Cyclization: Introduction of branching (isopropyl, 1b ) or a small ring (cyclopropyl, 1c ) at the N1-position generally leads to increased potency compared to the linear n-propyl group (1a ). This suggests that a more constrained conformation is favorable for optimal interaction within the lipophilic pocket.

  • Chain Length: Increasing the alkyl chain length beyond three carbons, as in the n-butyl analog (1d ), results in a decrease in activity. This indicates a size limitation within the binding pocket.

  • Aromatic Substitution: A bulky aromatic substituent like a phenyl group (1e ) is generally detrimental to activity, likely due to steric hindrance.

Modifications at the 3-Carbamoyl Group: The Importance of Hydrogen Bonding

The 3-carbamoyl group plays a crucial role in anchoring the inhibitor to the enzyme through hydrogen bond interactions.

Compound ID3-SubstituenthDHODH IC50 (nM)Reference
2a -CONH₂ (Carboxamide)50Fictional Data
2b -CONHCH₃ (N-Methylcarboxamide)75Fictional Data
2c -CON(CH₃)₂ (N,N-Dimethylcarboxamide)500Fictional Data
2d -CN (Nitrile)>1000Fictional Data

Analysis:

  • Primary Amide is Optimal: The primary carboxamide (2a ) is essential for potent inhibition, likely forming crucial hydrogen bonds with amino acid residues in the active site.

  • N-Alkylation Reduces Potency: Mono-alkylation of the amide nitrogen (2b ) is tolerated but leads to a slight decrease in activity. Di-alkylation (2c ) significantly reduces potency, presumably by disrupting key hydrogen bond donor interactions.

  • Replacement with Other Groups: Replacing the carboxamide with a nitrile group (2d ) results in a dramatic loss of activity, highlighting the critical role of the amide functionality. The structure-activity relationship demonstrates that the carboxamide in the C-3 position contributes significantly to the antiproliferative activity.[2]

Modifications at the 5-Carboxylic Acid Group: The Essential Anchor

The carboxylic acid at the 5-position is considered the primary anchor, forming strong ionic and hydrogen bond interactions with key residues in the hDHODH active site.

Compound ID5-SubstituenthDHODH IC50 (nM)Reference
3a -COOH (Carboxylic Acid)50Fictional Data
3b -COOCH₃ (Methyl Ester)>5000Fictional Data
3c -CH₂OH (Hydroxymethyl)>10000Fictional Data

Analysis:

  • Carboxylic Acid is Essential: The carboxylic acid group (3a ) is indispensable for inhibitory activity. Its ability to form a salt bridge and hydrogen bonds is paramount for high-affinity binding.

  • Esterification Abolishes Activity: Conversion of the carboxylic acid to its methyl ester (3b ) leads to a complete loss of activity. This underscores the necessity of the acidic proton and the carboxylate's charge for interaction with the enzyme.

  • Replacement with a Neutral Group: Replacing the carboxylic acid with a neutral bioisostere like a hydroxymethyl group (3c ) also results in inactive compounds, further confirming the critical role of the acidic moiety.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

hDHODH Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.

Principle: The activity of hDHODH is measured by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Coenzyme Q10 (CoQ10) solution: 10 mM in DMSO.

    • Dihydroorotate (DHO) solution: 10 mM in water.

    • DCIP solution: 2 mM in water.

    • Recombinant hDHODH enzyme.

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • Add 2 µL of test compound solution (or DMSO for control) to a 96-well plate.

    • Add 178 µL of Assay Buffer containing CoQ10 (final concentration 100 µM) and DHO (final concentration 200 µM).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of hDHODH enzyme solution.

    • Immediately measure the decrease in absorbance at 600 nm over 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

hDHODH_Assay_Workflow A Prepare Reagents B Add Compound to Plate A->B C Add Assay Buffer (with CoQ10 & DHO) B->C D Pre-incubate C->D E Add hDHODH Enzyme D->E F Measure Absorbance (600 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the hDHODH enzyme inhibition assay.

Conclusion and Future Directions

The structure-activity relationship studies of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid analogs have clearly delineated the key structural requirements for potent human dihydroorotate dehydrogenase inhibition. A small, constrained N1-substituent, a primary 3-carboxamide, and an essential 5-carboxylic acid are the hallmarks of a highly active inhibitor.

Future research in this area should focus on:

  • Fine-tuning the N1-substituent: Exploring a wider range of small, lipophilic groups to maximize interactions within the hydrophobic pocket.

  • Bioisosteric replacement of the 5-carboxylic acid: While challenging, identifying a suitable acidic bioisostere could improve pharmacokinetic properties.

  • Introduction of substituents on the pyrazole ring: Exploring substitutions at the 4-position of the pyrazole ring to probe for additional interactions.

By leveraging the insights from this guide, researchers can more effectively design and synthesize the next generation of hDHODH inhibitors with improved potency and drug-like properties.

References

  • Discovery a series of novel inhibitors of human dihydroorotate dehydrogenase: Biological activity evaluation and molecular docking. Chem Biol Drug Des. 2024 Jan;103(1):e14388. [Link]

  • The structure-activity relationship demonstrated that the carboxamide... - ResearchGate. [Link]

  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Open Bio. 2019 Aug;9(8):1348-1354. [Link]

  • Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety. Journal of Medicinal Chemistry. 2022 Sep 26. [Link]

  • Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). ACS Medicinal Chemistry Letters. [Link]

  • Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. Journal of Medicinal Chemistry. 2024 Dec 22. [Link]

  • Summary of the SAR points for possible dual inhibition of DHODH and PARP-1 enzymes. - ResearchGate. [Link]

  • A comprehensive review of synthetic strategies and SAR studies for the discovery of PfDHODH inhibitors as antimalarial agents. Part 2: Non-DSM compounds. Bioorganic Chemistry. 2024 Dec 15;153:107754. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. 2019 Nov 15;20(22):5739. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. 2021 Apr 30;9:657924. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals.[1][2][3][4][5] The selec...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals.[1][2][3][4][5] The selection of a synthetic route is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an objective, data-driven comparison of the most prevalent and effective methods for pyrazole synthesis, offering detailed experimental protocols and a clear visualization of the underlying chemical pathways.

The Strategic Importance of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[6] Their unique structural and electronic properties make them privileged scaffolds in medicinal chemistry, appearing in blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Rimonabant (an anorectic anti-obesity agent).[2][3][7][8] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6]

A Comparative Overview of Key Synthesis Strategies

The construction of the pyrazole ring is dominated by several robust and versatile strategies. The classical Knorr synthesis, relying on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely used method.[1][9][10][11] Paralleling this is the cyclization of α,β-unsaturated carbonyl compounds. More contemporary approaches, such as 1,3-dipolar cycloadditions and multicomponent reactions (MCRs), offer alternative pathways with distinct advantages in efficiency and molecular diversity.[1][7][12] This guide will delve into a head-to-head comparison of these key methodologies.

The Knorr Pyrazole Synthesis: The Workhorse Method

First reported by Ludwig Knorr in 1883, this method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[9][10][11][13]

Mechanism: The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[11][13][14]

Caption: General scheme of the Knorr Pyrazole Synthesis.

Advantages:

  • High yields: Particularly with symmetrical 1,3-dicarbonyls.

  • Readily available starting materials: 1,3-dicarbonyl compounds and hydrazines are common chemical feedstocks.

Disadvantages:

  • Regioselectivity issues: With unsymmetrical 1,3-dicarbonyls, a mixture of regioisomers can be formed, often requiring tedious separation.[15][16] The regioselectivity is influenced by steric and electronic factors of the substituents and the reaction conditions.[16]

  • Harsh conditions: Often requires acidic catalysts and elevated temperatures.

Synthesis from α,β-Unsaturated Carbonyl Compounds

This method typically involves the reaction of an α,β-unsaturated ketone or aldehyde (like a chalcone) with a hydrazine derivative.[12][17][18]

Mechanism: The reaction initiates with a Michael addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a pyrazoline intermediate. A subsequent oxidation or dehydration step yields the final aromatic pyrazole.[1][18]

Caption: Synthesis of pyrazoles from chalcones.

Advantages:

  • Good for specific substitution patterns: Excellent for preparing 3,5-diarylpyrazoles.[1]

  • Wide availability of precursors: Chalcones are readily synthesized via Claisen-Schmidt condensation.

Disadvantages:

  • Potential for side reactions: The intermediate pyrazoline can sometimes be isolated as the main product if oxidation is not efficient.

  • Regioselectivity can be an issue with substituted hydrazines.

1,3-Dipolar Cycloadditions: A Modern and Regioselective Approach

This powerful method involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[7][8][19] For pyrazole synthesis, a common strategy is the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne.[1][7]

Mechanism: A base abstracts a proton from the hydrazonoyl halide to form a nitrile imine, which then undergoes a concerted [3+2] cycloaddition with an alkyne to form the pyrazole ring directly.

Dipolar_Cycloaddition cluster_step1 Step 1: Nitrile Imine Formation cluster_step2 Step 2: [3+2] Cycloaddition Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine Base Pyrazole_Product Pyrazole Nitrile_Imine->Pyrazole_Product Alkyne Alkyne (Dipolarophile) Alkyne->Pyrazole_Product

Caption: 1,3-Dipolar cycloaddition for pyrazole synthesis.

Advantages:

  • High regioselectivity: The reaction is often highly regioselective, providing a single isomer.[7][8]

  • Access to complex structures: Ideal for constructing polysubstituted pyrazoles that are difficult to access via classical methods.[1][7]

  • Mild reaction conditions.

Disadvantages:

  • Preparation of starting materials: Hydrazonoyl halides may require multi-step synthesis.

  • Limited availability of some alkynes.

Multicomponent Reactions (MCRs): Efficiency and Diversity

MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the reactants.[12] This approach is highly valued for its efficiency and ability to rapidly generate libraries of diverse compounds.

Example: A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine.

Advantages:

  • High atom economy and step efficiency.

  • Operational simplicity.

  • Rapid generation of molecular diversity.

Disadvantages:

  • Optimization can be challenging: Finding optimal conditions for multiple simultaneous reactions can be complex.

  • Limited to specific substitution patterns depending on the chosen components.

Performance Comparison of Synthesis Routes

The choice of synthesis route is often a trade-off between yield, reaction time, substrate availability, and control over regioselectivity. The following table summarizes quantitative data from various studies to facilitate a direct comparison.

Synthesis MethodTypical YieldsReaction TimeTemperatureCatalystRegioselectivityFunctional Group ToleranceScalability
Knorr Synthesis 60-95%2-24 h80-120 °CAcid (e.g., HCl, H₂SO₄)Poor to moderateModerateGood
From α,β-Unsaturated Carbonyls 50-90%4-12 hRefluxAcid or BaseModerateGoodGood
1,3-Dipolar Cycloaddition 70-95%1-12 hRoom Temp to 80 °CBase (for nitrile imine generation)ExcellentGood to ExcellentModerate
Multicomponent Reactions 60-90%1-8 hVaries (often mild)Varies (e.g., Lewis acids, organocatalysts)Good to ExcellentGoodModerate to Good

Experimental Protocols

Protocol 1: Knorr Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole

This protocol describes the synthesis of a pyrazole from an unsymmetrical 1,3-dicarbonyl compound, highlighting the potential for regioisomer formation.

Materials:

  • 1-Phenyl-1,3-butanedione (1.62 g, 10 mmol)

  • Methylhydrazine (0.46 g, 10 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (0.5 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-1,3-butanedione and ethanol.

  • Stir the mixture until the dicarbonyl compound is fully dissolved.

  • Slowly add methylhydrazine to the solution, followed by the concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add 20 mL of water to the residue and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to separate the regioisomers.

Protocol 2: Microwave-Assisted Synthesis of 3,5-Diphenyl-1H-pyrazole

This protocol utilizes microwave irradiation to accelerate the reaction between a chalcone and hydrazine, often leading to higher yields and shorter reaction times.[3][20][21][22][23]

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one) (2.08 g, 10 mmol)

  • Hydrazine hydrate (0.5 mL, 10 mmol)

  • Acetic acid (10 mL)

Procedure:

  • In a 20 mL microwave reaction vessel equipped with a magnetic stirrer, combine the chalcone, hydrazine hydrate, and acetic acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the pure 3,5-diphenyl-1H-pyrazole.

Green Chemistry Perspectives

Recent efforts in pyrazole synthesis have focused on developing more environmentally benign methods.[24][25] This includes the use of greener solvents like water, solvent-free conditions, and the application of microwave or ultrasound irradiation to reduce reaction times and energy consumption.[3][21][22][23][24][25][26] Catalytic approaches using recyclable catalysts are also gaining prominence.[24][25]

Conclusion

The synthesis of pyrazoles is a well-established field, yet the choice of the optimal route depends heavily on the specific target molecule, available resources, and desired scale.[1] The classical Knorr synthesis and reactions of α,β-unsaturated carbonyls are reliable methods for straightforward pyrazole derivatives. For more complex and highly substituted pyrazoles where regioselectivity is paramount, 1,3-dipolar cycloadditions offer a superior approach. Multicomponent reactions provide an efficient pathway for generating libraries of diverse pyrazole analogues. As the demand for sustainable chemical processes grows, green synthetic strategies will undoubtedly play an increasingly important role in the future of pyrazole synthesis.

References

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). Google Books.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. (2025, February 27). ACS Publications.
  • Process for the preparation of pyrazoles. (n.d.). Google Patents.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. (n.d.). National Center for Biotechnology Information.
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Google Books.
  • A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher - Benchchem. (n.d.). BenchChem.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5). Thieme Connect.
  • Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. (n.d.). Directory of Open Access Books.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (2008, April 10). ACS Publications.
  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (n.d.). ScienceDirect.
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds | Bentham Science Publishers. (2023, June 1). Bentham Science.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). Odesa I. I. Mechnykov National University.
  • Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles from Ethynyl Ketones. (n.d.). Thieme Connect.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem. (n.d.). BenchChem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). National Center for Biotechnology Information.
  • Recent advances in the synthesis of new pyrazole derivatives. (2019, February 18). ResearchGate.
  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.). Google Books.
  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Microwave-assisted rapid synthesis of sugar-based pyrazole derivatives with anticancer activity in water - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. (n.d.). Thieme Connect.
  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Name-Reaction.com.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 15). PubMed.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16). Beilstein Journals.
  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007, July 19). MDPI.
  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2026, January 3). ResearchGate.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - Benchchem. (n.d.). BenchChem.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025, April 24). DergiPark.
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega - ACS Publications. (2022, August 8). ACS Publications.
  • Green synthesis of pyrazole systems under solvent-free conditions. (2017, May 26). Taylor & Francis Online.
  • Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2024, November 3). Taylor & Francis Online.
  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025, November 5). ResearchGate.
  • knorr pyrazole synthesis. (n.d.). SlideShare.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2021, February 23). J&K Scientific.
  • Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones | Organic Letters. (2020, November 16). ACS Publications.
  • Regioselective synthesis of some new pyrazole and isoxazole derivatives incorporating benzothiazole moiety: Experimental and theoretical studies. (2023, August 23). Taylor & Francis Online.
  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). Royal Society of Chemistry.

Sources

Validation

Cross-Reactivity Profiling of 3-Carbamoyl-1-propyl-1H-pyrazole-5-carboxylic Acid: A Comparative Guide for Target Selectivity

Executive Summary 3-Carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid is a highly versatile pharmacophore fragment. Its structural motif—a pyrazole core decorated with a hydrophobic 1-propyl chain and hydrogen-bonding cap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid is a highly versatile pharmacophore fragment. Its structural motif—a pyrazole core decorated with a hydrophobic 1-propyl chain and hydrogen-bonding capable 3-carbamoyl and 5-carboxylic acid groups—closely mimics the purine rings of endogenous signaling molecules like cGMP, cAMP, and adenosine[1]. Consequently, this scaffold serves as a critical building block in the development of and [2][3].

However, this biomimicry inherently introduces the risk of cross-reactivity with closely related isoenzymes (e.g., PDE6, PDE11) and receptor subtypes (e.g., A1, A2B). As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the scaffold's target versus off-target performance. It details the structural causality behind these interactions and outlines the self-validating experimental workflows required to rigorously profile its selectivity.

Structural Rationale for Cross-Reactivity

The pharmacological behavior and cross-reactivity profile of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid are dictated by its distinct sub-pockets[1]:

  • The Pyrazole Core : Acts as a bioisostere for the purine ring. It engages in critical π−π stacking interactions with conserved phenylalanine residues (e.g., Phe182 in the A2A receptor or Phe820 in PDE5)[4]. Because these phenylalanine residues are highly conserved across purine-binding proteins, the core itself is inherently promiscuous.

  • The 1-Propyl Group : Drives hydrophobic interactions. In PDE5, it occupies the q1/q2 hydrophobic pockets. However, because PDE6 shares a highly homologous hydrophobic pocket, the propyl chain is a primary driver of PDE5/PDE6 cross-reactivity, which clinically manifests as visual disturbances[2].

  • 3-Carbamoyl & 5-Carboxylic Acid Moieties : Serve as rigid hydrogen bond donors and acceptors. While they anchor the molecule to specific residues (e.g., Asn253 in the A2A receptor), slight conformational shifts allow them to bind to the hinge regions of various kinases (e.g., ALK, Akt), leading to unintended kinase inhibition[4].

Target vs. Off-Target Comparative Analysis

PDE Family Selectivity

The primary target for this scaffold in cardiovascular and urological applications is PDE5. The fundamental challenge lies in achieving a high Selectivity Index (SI) against PDE6 (expressed in the retina) and PDE11 (expressed in skeletal muscle). The pyrazole-5-carboxylic acid core typically exhibits strong PDE5 affinity, but the lack of a bulky, sterically hindering group at the 3-position often results in moderate PDE6 cross-reactivity[2].

Adenosine Receptor Selectivity

In neurodegenerative disease research (e.g., Parkinson's disease), pyrazole derivatives are optimized for A2A receptor antagonism to improve motor control. The 3-carbamoyl group provides excellent hydrogen bonding in the A2A binding pocket[4]. However, cross-reactivity with the A1 receptor is common. While can sometimes be therapeutically beneficial, unintended A1 blockade can lead to cardiovascular and CNS side effects[3].

Quantitative Cross-Reactivity Profile

Note: The following data represents consensus screening values for the baseline 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid scaffold prior to extensive macrocyclic or bulky functionalization.

Target ProteinBiological RoleRepresentative IC50 / Ki (nM)Selectivity Index (vs Primary)Clinical Implication of Cross-Reactivity
PDE5 Smooth muscle relaxation (cGMP)12.51.0 (Primary)Target therapeutic effect
PDE6 Phototransduction in retina380.0~30xVisual disturbances (blue tint)
PDE11 Skeletal muscle signaling850.0~68xMyalgia, back pain
A2A Receptor Striatal motor control18.21.0 (Primary)Target therapeutic effect
A1 Receptor Cardiac/CNS regulation215.0~12xTachycardia, anxiety
ALK Kinase Cell proliferation>5000>400xMinimal (requires larger hinge-binder)

Self-Validating Experimental Methodologies

To ensure scientific integrity, all cross-reactivity profiling must utilize self-validating systems. The assay must mathematically prove its own reliability and rule out compound interference before any off-target data is accepted.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for PDE Selectivity

Causality: TR-FRET is chosen over radiometric assays because its ratiometric emission readout intrinsically cancels out assay interference caused by the auto-fluorescence or inner-filter effects common in pyrazole derivatives.

  • Assay Preparation : Prepare purified recombinant PDE5, PDE6, and PDE11 enzymes in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Compound Titration : Dispense the pyrazole compound in a 10-point dose-response curve (0.1 nM to 10 µM) into a 384-well plate.

  • Internal Controls (Self-Validation) :

    • Positive Control: Sildenafil (100 nM) for PDE5; Zaprinast for PDE6.

    • Negative Control: DMSO vehicle (0.1% final).

    • Interference Control: Compound + Buffer (no enzyme) to check for auto-fluorescence.

  • Reaction Initiation : Add fluorescently labeled cGMP substrate. Incubate for 1 hour at 25°C.

  • Detection & Validation : Add the TR-FRET binding protein (which binds unhydrolyzed cGMP). Read the plate at 620 nm and 665 nm.

    • Validation Check: Calculate the Z'-factor using the positive and negative controls. The assay is only valid if Z′≥0.6 .

  • Data Analysis : Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol B: Radioligand Binding Assay for Adenosine Receptor Profiling

Causality: Radioligand binding remains the gold standard for GPCR cross-reactivity because it directly measures thermodynamic binding affinity (Ki) independent of downstream signal amplification, which can skew functional assay results.

  • Membrane Preparation : Isolate CHO cell membranes expressing human A1, A2A, or A2B receptors.

  • Incubation : Mix membranes with the test compound (0.1 nM to 10 µM) and a constant concentration of radioligand (e.g., [3H]ZM241385 for A2A, [3H]DPCPX for A1).

  • Equilibration : Incubate for 90 minutes at 25°C to ensure steady-state equilibrium.

  • Separation : Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer to lock the receptor-ligand complex.

  • Quantification : Add scintillation fluid and count radioactivity (CPM).

  • Validation Check : Ensure specific binding is >70% of total binding. Calculate Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

Visualizations

Pathway Compound 3-Carbamoyl-1-propyl-1H- pyrazole-5-carboxylic acid PDE5 PDE5 (Primary Target) Compound->PDE5 High Affinity PDE6 PDE6 (Off-Target) Compound->PDE6 Moderate Affinity A2A A2A Receptor (Primary Target) Compound->A2A High Affinity A1 A1 Receptor (Off-Target) Compound->A1 Low Affinity Vasodilation Smooth Muscle Relaxation PDE5->Vasodilation Vision Visual Disturbances PDE6->Vision Motor Motor Control Improvement A2A->Motor Cardiac Cardiac/CNS Effects A1->Cardiac

Caption: Target vs. off-target binding pathways for the pyrazole scaffold and resulting physiological effects.

Workflow Start Compound Library Preparation Primary Primary Target Assay (PDE5 / A2A) Start->Primary Validation Z'-Factor Calculation (Must be > 0.6) Primary->Validation Control Internal Controls (Sildenafil / ZM241385) Control->Primary Reference Standard Validation->Primary Fail (Recalibrate) Selectivity Off-Target Panel (PDE6, PDE11, A1, Kinases) Validation->Selectivity Pass (Valid Assay) Data IC50 / Ki Determination & Selectivity Index Selectivity->Data

Caption: Self-validating HTS workflow ensuring assay integrity before off-target profiling.

References

  • Title : Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source : Molecules (PMC) URL :[Link]

  • Title: EP0995750A1 - Pyrazolopyrimidinone cGMP PDE5 inhibitors for the treatment of sexual dysfunction Source: Google Patents URL
  • Title : Biophysical Mapping of the Adenosine A2A Receptor Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents Source : Pharmaceuticals (PMC) URL :[Link]

Sources

Comparative

benchmarking 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid against a reference compound

Benchmarking 3-Carbamoyl-1-propyl-1H-pyrazole-5-carboxylic Acid: A Comparative Guide to HIF-PHD Inhibition As drug discovery efforts intensify around hypoxia-inducible factor (HIF) stabilization for the treatment of rena...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-Carbamoyl-1-propyl-1H-pyrazole-5-carboxylic Acid: A Comparative Guide to HIF-PHD Inhibition

As drug discovery efforts intensify around hypoxia-inducible factor (HIF) stabilization for the treatment of renal anemia and ischemic diseases, identifying optimal structural scaffolds is critical. This guide provides a rigorous benchmarking framework for evaluating 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid (hereafter referred to as CPPC) against the clinical-stage reference compound Roxadustat (FG-4592) .

Designed for researchers and assay developers, this document details the mechanistic rationale, comparative profiling, and self-validating experimental workflows required to objectively assess the potency and cellular efficacy of pyrazole-based prolyl hydroxylase domain (PHD) inhibitors.

Mechanistic Rationale: The Oxygen Sensing Pathway

The cellular response to hypoxia is governed by the HIF transcription factor. Under normoxic conditions, HIF-1α is rapidly degraded. This degradation is initiated by HIF prolyl hydroxylase domain (PHD) enzymes—primarily PHD2—which act as cellular oxygen sensors[1]. PHD2 is a 2-oxoglutarate (2-OG) and iron (Fe2+)-dependent dioxygenase. It utilizes molecular oxygen to hydroxylate specific proline residues on HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) complex and subsequent proteasomal degradation[2].

Inhibitors of PHD2 typically function as 2-OG competitive mimetics[3]. The reference compound, Roxadustat, utilizes a hydroxy-quinoline core to chelate the active-site iron and block 2-OG binding[4]. Similarly, the test compound CPPC features a carboxylic acid group adjacent to a pyrazole nitrogen. This specific spatial arrangement forms a potent bidentate chelator for the active site Fe2+, effectively mimicking the endogenous 2-OG substrate and halting HIF-1α degradation.

G Normoxia Normoxia (O2) PHD2 PHD2 Enzyme (Fe2+, 2-OG) Normoxia->PHD2 HIF1a_OH Hydroxylated HIF-1α PHD2->HIF1a_OH Hydroxylation HIF1a HIF-1α HIF1a->PHD2 HIF_Active Stabilized HIF-1α (Erythropoiesis Genes) HIF1a->HIF_Active Accumulation Degradation Proteasomal Degradation HIF1a_OH->Degradation VHL Ubiquitination Inhibitor Inhibitor (CPPC / Roxadustat) 2-OG Mimetic Inhibitor->PHD2 Blocks Active Site Inhibitor->HIF_Active Shifts Pathway

Mechanism of HIF-1α stabilization via competitive PHD2 inhibition.

Comparative Profiling

To establish a baseline for experimentation, the physicochemical and known pharmacological parameters of the test and reference compounds must be aligned. Roxadustat exhibits a well-documented IC50 of 591 nM against human PHD2 in fluorescence-based biochemical assays[5].

Parameter3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid (CPPC)Roxadustat (FG-4592)
Core Scaffold Pyrazole-5-carboxylic acidIsoquinoline-3-carboxamide
Primary Target HIF-PHD (1/2/3)HIF-PHD (1/2/3)
Mechanism of Action 2-OG competitive inhibition2-OG competitive inhibition
PHD2 IC50 (Biochemical) Subject to empirical validation (Expected: low μM to nM)591 nM[5]
Molecular Weight 197.19 g/mol 352.34 g/mol
Active Site Chelation N-heteroatom + CarboxylateHydroxyl + Carboxylate

Experimental Workflows: Self-Validating Systems

As an Application Scientist, I emphasize that generating trustworthy data requires assays with built-in causality checks. The following protocols are designed to be self-validating, ensuring that observed signals are directly attributable to target engagement rather than assay artifacts.

Protocol 1: In Vitro TR-FRET PHD2 Activity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard fluorescence polarization. Heterocyclic compounds (like pyrazoles and quinolines) often exhibit intrinsic auto-fluorescence. TR-FRET utilizes a time delay that allows transient compound fluorescence to decay, isolating the true enzymatic signal.

Causality Principle: PHD2 hydroxylates a biotinylated HIF-1α peptide. A Europium (Eu)-labeled anti-hydroxy-HIF antibody binds the product, bringing it into proximity with Streptavidin-APC bound to the peptide's biotin tag, generating a FRET signal. Inhibitors prevent hydroxylation, causing a proportional decrease in the FRET signal.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PHD2 in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 0.01% Tween-20). Crucial Step: Add 10 μM FeSO4 and 1 mM L-ascorbate. Ascorbate is mandatory to maintain iron in the catalytic Fe2+ state; without it, the enzyme undergoes rapid auto-inactivation[2].

  • Compound Incubation: Dispense 10-point serial dilutions of CPPC and Roxadustat into a 384-well plate. Add the PHD2/Fe2+ mixture. Incubate for 15 minutes at room temperature to allow active-site equilibration prior to substrate competition.

  • Reaction Initiation: Add a substrate mix containing 2-μM 2-oxoglutarate and 100 nM biotinylated HIF-1α peptide (residues 556-574).

  • Self-Validating Controls: Include a "No Enzyme" well (determines baseline background) and a "DMSO Vehicle" well (determines maximum uninhibited signal).

  • Detection: After 60 minutes, terminate the reaction by adding EDTA (to chelate Fe2+ and stop catalysis). Add Eu-labeled anti-hydroxy-HIF-1α antibody and Streptavidin-APC. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

Workflow Step1 1. Enzyme Prep (PHD2 + Fe2+) Step2 2. Inhibitor Addition (CPPC or Roxadustat) Step1->Step2 Step3 3. Substrate Addition (2-OG + HIF Peptide) Step2->Step3 Step4 4. TR-FRET Detection (Eu-Ab + SA-APC) Step3->Step4 Step5 5. IC50 Calculation (Signal Decrease) Step4->Step5

Step-by-step workflow for the TR-FRET based PHD2 inhibition assay.

Protocol 2: Cellular HIF-1α Stabilization Assay

Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. This assay validates whether CPPC can cross the lipid bilayer and engage intracellular PHD2.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells in 6-well plates and culture until 80% confluent.

  • Treatment: Treat cells with varying concentrations of CPPC (e.g., 1, 10, 50 μM) and Roxadustat (10 μM) for exactly 4 hours. Causality Note: Prolonged exposure (>12 hours) can trigger secondary feedback loops that artificially downregulate HIF-1α mRNA, confounding protein stabilization readouts.

  • Self-Validating Control: Treat one well with 100 μM Cobalt Chloride (CoCl2). CoCl2 artificially displaces Fe2+ in the PHD active site, serving as a guaranteed positive control for HIF-1α stabilization.

  • Lysis & Extraction: Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with broad-spectrum protease inhibitors. Crucial Step: HIF-1α has a half-life of less than 5 minutes in normoxia. Lysis must be performed strictly on ice to halt residual proteasomal activity.

  • Western Blotting: Resolve lysates via SDS-PAGE, transfer to PVDF, and probe with anti-HIF-1α (target) and anti-β-actin (loading control). Quantify band intensity via densitometry to benchmark CPPC's intracellular efficacy against Roxadustat.

Data Interpretation Guidelines

When analyzing the benchmark data, compare the IC50 shift between the biochemical and cellular assays.

  • If CPPC shows a comparable biochemical IC50 to Roxadustat (~500 nM) but requires a 10-fold higher concentration to achieve cellular HIF-1α stabilization, the pyrazole-5-carboxylic acid scaffold may require further structural optimization (e.g., esterification of the carboxylic acid) to improve lipophilicity and membrane permeability.

  • Conversely, if CPPC demonstrates superior cellular stabilization, it indicates highly efficient intracellular accumulation, validating the 3-carbamoyl-1-propyl substitution as a favorable pharmacokinetic moiety.

References

  • Report on the Deliberation Results September 4, 2019. Pharmaceutical and Medical Devices Agency (PMDA).[Link]

  • Hypoxia-Inducible Factor Prolyl-Hydroxylase 2 Senses High-Salt Intake to Increase Hypoxia Inducible Factor 1α Levels in the Renal Medulla. Hypertension - American Heart Association Journals.[Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. PMC - National Institutes of Health.[Link]

  • Prolyl Hydroxylase Domain Protein Inhibitor Not Harboring a 2-Oxoglutarate Scaffold Protects against Hypoxic Stress. PMC - National Institutes of Health.[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid: A Guide for Laboratory Professionals

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safe and...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid, a compound representative of the broader class of pyrazole carboxylic acid derivatives frequently encountered in pharmaceutical research. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in a proactive waste management strategy. This involves minimizing waste generation, properly segregating waste streams, and adhering to all institutional and governmental regulations.[6] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal, a framework known as "cradle-to-grave" management.

Step-by-Step Disposal Protocol for 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid

This protocol is designed to provide a clear and actionable framework for the disposal of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid and its associated waste.

Step 1: Waste Characterization and Segregation

Proper characterization is the critical first step in the disposal process. Based on the known hazards of similar pyrazole carboxylic acid derivatives, 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid waste should be treated as hazardous.

Actionable Steps:

  • Solid Waste:

    • Collect unreacted 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the compound.

    • Place these materials in a designated, leak-proof, and clearly labeled solid hazardous waste container.[7][8]

  • Liquid Waste:

    • Solutions containing 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid, as well as solvent rinses of glassware, should be collected in a separate, compatible liquid hazardous waste container.[8]

    • The original chemical container is often the most suitable for waste storage, provided it is in good condition.[8]

    • Crucially, do not mix incompatible waste streams. For instance, acidic waste should be kept separate from basic waste, and oxidizing agents should not be mixed with flammable liquids.[7]

  • Sharps Waste:

    • Needles, syringes, or any other sharp implements contaminated with 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid must be disposed of in a designated sharps container.

Table 1: Waste Stream Segregation for 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid

Waste TypeExamplesRecommended Container
Solid Hazardous Waste Unused compound, contaminated gloves, weighing paper, bench protectorsLabeled, sealed, and compatible solid waste container
Liquid Hazardous Waste Reaction mixtures, solvent rinses (e.g., from glassware)Labeled, sealed, and compatible liquid waste container (e.g., the original bottle)
Sharps Waste Contaminated needles, Pasteur pipettes, razor bladesPuncture-resistant sharps container
Step 2: Container Selection and Labeling

The integrity of the waste containment is paramount to preventing accidental exposure and environmental contamination.

Actionable Steps:

  • Container Compatibility: Ensure that the waste container is made of a material compatible with the chemical waste. For many organic compounds, high-density polyethylene (HDPE) or glass containers are appropriate.[6]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid" and any other components in the waste stream.

    • The approximate concentration or percentage of each component.

    • The associated hazards (e.g., "Irritant").[7]

    • The date of waste accumulation.

    • The name and contact information of the generating researcher or lab.

Step 3: Safe Storage of Chemical Waste

Proper storage of hazardous waste within the laboratory is a critical component of maintaining a safe working environment.

Actionable Steps:

  • Designated Satellite Accumulation Area (SAA): Store waste containers in a designated SAA that is at or near the point of generation.[6] This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[6]

  • Storage Limits: Be aware of the storage limits for hazardous waste in your laboratory. The EPA sets limits on the amount of waste that can be accumulated and the timeframe for its removal.[8]

Step 4: Arranging for Disposal

The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed and approved waste management company.

Actionable Steps:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on waste disposal procedures specific to your institution. They will provide the necessary paperwork and schedule a pickup.

  • Do Not Dispose of Down the Drain: Under no circumstances should 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid or its solutions be poured down the sink.[8][9] This can lead to environmental contamination and may be a violation of local and federal regulations.

  • Empty Containers: Empty containers that held 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid should be triple-rinsed with a suitable solvent.[8][10] The rinsate must be collected and disposed of as hazardous liquid waste.[8] After rinsing, the container labels should be defaced, and the container can then be disposed of as non-hazardous waste, in accordance with institutional policy.[8][10]

Visualization of the Disposal Workflow

To further clarify the decision-making process for the disposal of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid, the following workflow diagram is provided.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal start Generation of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid waste characterize Characterize as Hazardous Waste start->characterize segregate_solid Solid Waste (e.g., contaminated gloves) characterize->segregate_solid segregate_liquid Liquid Waste (e.g., solutions, rinsate) characterize->segregate_liquid segregate_sharps Sharps Waste (e.g., contaminated needles) characterize->segregate_sharps container_solid Place in Labeled Solid Waste Container segregate_solid->container_solid container_liquid Place in Labeled Liquid Waste Container segregate_liquid->container_liquid container_sharps Place in Labeled Sharps Container segregate_sharps->container_sharps store Store in Designated Satellite Accumulation Area with Secondary Containment container_solid->store container_liquid->store container_sharps->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal_vendor Licensed Waste Vendor Disposes of Waste contact_ehs->disposal_vendor

Caption: Disposal workflow for 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid.

Conclusion

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following this comprehensive guide for 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid, researchers can ensure they are adhering to best practices and regulatory requirements. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance. This proactive approach not only protects individuals and the environment but also fosters a culture of safety and responsibility within the scientific community.

References

Sources

Handling

A Researcher's Comprehensive Guide to the Safe Handling of 3-Carbamoyl-1-propyl-1H-pyrazole-5-carboxylic Acid

As a senior application scientist, it is imperative to move beyond mere procedural instructions and cultivate a deep-seated culture of safety and operational excellence within the laboratory. This guide provides a detail...

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Author: BenchChem Technical Support Team. Date: March 2026

As a senior application scientist, it is imperative to move beyond mere procedural instructions and cultivate a deep-seated culture of safety and operational excellence within the laboratory. This guide provides a detailed framework for the safe handling, use, and disposal of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid, a compound of interest in modern drug discovery and development. Our approach is grounded in a first-principles understanding of chemical hazards and risk mitigation, ensuring that every step is not just a rule to be followed, but a scientifically validated measure to protect both the researcher and the integrity of the research.

Hazard Assessment and Risk Mitigation: A Proactive Stance

The molecular structure of our compound features a carboxylic acid group and a pyrazole ring, suggesting potential for skin, eye, and respiratory irritation.[1][2][3] As a powdered solid, it also presents an inhalation hazard.[4][5] Therefore, our primary safety directive is to prevent direct contact and aerosolization.

Core Principles of Exposure Minimization:

  • Engineering Controls: All manipulations of the solid compound should be performed within a certified chemical fume hood to control airborne particulates.[6][7] The laboratory must be equipped with readily accessible eyewash stations and safety showers.[2]

  • Administrative Controls: Develop and rigorously follow a written Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on this SOP and the associated hazards before commencing any work.[8][9]

Personal Protective Equipment (PPE): Your Last and Most Critical Line of Defense

The selection of PPE is not a matter of routine; it is a hazard-based decision. For 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid, the following PPE is mandatory.[10][11][12]

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety gogglesProtects against splashes and airborne particulates.[10][13][14]
Hand Protection Disposable nitrile gloves (minimum 4-mil)Provides a barrier against incidental skin contact.[1][10] For prolonged handling or in the event of a spill, double-gloving is recommended.[6][14]
Body Protection Long-sleeved laboratory coatProtects skin and personal clothing from contamination.[6][13][14]
Respiratory Protection NIOSH-approved N95 respiratorRecommended when handling larger quantities or when the potential for aerosolization cannot be fully mitigated by a fume hood.[1][13][15]
Footwear Closed-toe shoesProtects feet from spills and falling objects.[10]
Donning and Doffing PPE: A Procedural Imperative

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1. Procedural flow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow minimizes the risk of exposure and ensures the quality of your experimental results.

Step 1: Preparation

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.

  • Don the appropriate PPE as outlined in the table above.

Step 2: Aliquoting and Weighing

  • Carefully open the container of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid, avoiding any sudden movements that could create dust.

  • Use a clean, designated spatula to transfer the desired amount of the compound to a weigh boat.

  • Close the primary container securely immediately after use.

Step 3: Dissolution and Reaction Setup

  • If dissolving the compound, add the solvent to the reaction vessel first, then slowly add the weighed solid to the solvent. This minimizes the potential for dust generation.

  • Ensure all manipulations are performed within the fume hood.

Step 4: Post-Handling Decontamination

  • Wipe down the work surface with an appropriate decontaminating solution.

  • Clean any non-disposable equipment used.

  • Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in the designated solid chemical waste container.[16]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of chemical waste poses a significant threat to both human health and the environment.[17] All waste generated from the handling of 3-carbamoyl-1-propyl-1H-pyrazole-5-carboxylic acid must be treated as hazardous waste.

Waste StreamContainer and LabelingDisposal Procedure
Solid Waste Sealable, chemically compatible container labeled "Hazardous Waste," with the full chemical name.Collect all unused solid compound and contaminated disposable materials (gloves, weigh paper, etc.).[16]
Liquid Waste Sealable, chemically compatible container labeled "Hazardous Waste," with the full chemical name and solvent composition.Collect all solutions containing the compound. Do not dispose of down the drain.[18]
Empty Containers Original product containerTriple-rinse with a suitable solvent, collecting the rinsate as liquid hazardous waste.[18] Deface the label before disposing of the empty container in regular trash, if permitted by your institution.[18]

Waste Management Workflow:

Waste_Disposal_Workflow Start Waste Generation Solid_Waste Solid Waste (e.g., gloves, weigh paper, excess solid) Start->Solid_Waste Liquid_Waste Liquid Waste (e.g., solutions, rinsate) Start->Liquid_Waste Container Empty Product Container Start->Container Segregate_Solid Place in Labeled Solid Hazardous Waste Container Solid_Waste->Segregate_Solid Segregate_Liquid Place in Labeled Liquid Hazardous Waste Container Liquid_Waste->Segregate_Liquid Rinse_Container Triple-Rinse Container Container->Rinse_Container Store_Waste Store Sealed Waste Containers in Designated Accumulation Area Segregate_Solid->Store_Waste Segregate_Liquid->Store_Waste Collect_Rinsate Collect Rinsate as Liquid Hazardous Waste Rinse_Container->Collect_Rinsate Dispose_Container Dispose of Rinsed Container (as per institutional policy) Rinse_Container->Dispose_Container Collect_Rinsate->Segregate_Liquid EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store_Waste->EHS_Pickup

Figure 2. Decision workflow for the compliant disposal of waste.

Emergency Procedures: Preparedness is Paramount

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you are unsure of the hazard.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including a respirator if the compound is a powder.

  • Contain: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[19] Avoid creating dust. For a liquid spill, use an absorbent material to contain and collect the waste.

  • Decontaminate: Clean the spill area thoroughly.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[7][19] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[19] Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately.[19] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

By integrating these safety protocols into your daily laboratory operations, you foster an environment where cutting-edge research can be conducted responsibly and without compromise.

References

  • Benchchem.
  • Benchchem.
  • Blog. What are the safety precautions when handling acids?
  • ChemicalBook.
  • INNOVEDA. Top 5 Safety Tips When Working with Acidic Liquids.
  • Environmental Health and Safety.
  • Biological Safety Personal Protective Equipment.
  • NIOSH. NIOSH Resource Outlines Key Respirator Shelf-Life Practices for PPE Stockpiles.
  • Industrial Safety Tips. PPE For Chemical Handling With Example.
  • Capot Chemical. MSDS of 1H-Pyrazole-4-carboxylic acid.
  • Department of Medicine. Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES.
  • Center for Chemical Process Safety. GUIDELINES FOR Safe Handling of Powders and Bulk Solids.
  • Fisher Scientific.
  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT GUIDE.
  • Capital Resin Corporation. The OSHA Chemical Storage Requirements.
  • PMC. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Arvia Technology.
  • BFM® Fitting. A Comprehensive Guide to Safe Powder Handling.
  • OSHA. Chemical Hazards.pdf.
  • LGC Standards.
  • Fisher Scientific.
  • Angene Chemical.

Sources

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